molecular formula C6H6N2O3S B1460666 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid CAS No. 6314-14-3

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Cat. No.: B1460666
CAS No.: 6314-14-3
M. Wt: 186.19 g/mol
InChI Key: DUBCMCDVRJTNQR-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3S and its molecular weight is 186.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCMCDVRJTNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285002
Record name 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
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Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6314-14-3
Record name 1,6-Dihydro-2-(methylthio)-6-oxo-4-pyrimidinecarboxylic acid
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Record name NSC 40202
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Record name 6314-14-3
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Record name 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
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Record name 6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid
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Foundational & Exploratory

The Trifunctional Pyrimidine Hub: Mastering 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid in SAR Campaigns

[1]

Executive Summary: The "Swiss Army Knife" Scaffold

In the landscape of heterocyclic drug discovery, 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (hereafter referred to as HMP-Acid ) represents a "privileged scaffold."[1] Its value lies not just in its biological activity, but in its orthogonal reactivity .

HMP-Acid offers three distinct vectors for chemical diversification, allowing medicinal chemists to probe Structure-Activity Relationships (SAR) efficiently:

  • C4-Carboxylate: A handle for solubility tuning and peptidomimetic interaction (Amide coupling).[1]

  • C6-Hydroxyl (Tautomeric Ketone): A gateway for nucleophilic aromatic substitution (

    
    ) via deoxychlorination.[1]
    
  • C2-Methylsulfanyl (SMe): A "masked" leaving group capable of oxidative activation (to sulfone/sulfoxide) or transition-metal catalyzed cross-coupling (Liebeskind-Srogl).[1]

This guide details the synthesis, validation, and strategic manipulation of HMP-Acid to generate high-diversity libraries.[1]

Chemical Architecture & Tautomeric Reality

Before initiating synthesis, the chemist must understand the solution-phase behavior of the scaffold. While nomenclature designates it as "6-hydroxy," in polar solvents (DMSO-


pyrimidin-4(3H)-one1
  • Implication for NMR: Do not expect a phenolic -OH signal. Instead, look for a broad N-H proton (12.0–13.0 ppm) and a carbonyl carbon signature in

    
    C NMR.
    
  • Implication for Reactivity: The "hydroxyl" reacts as an amide-like carbonyl with electrophiles unless activated (e.g., with

    
    ).[1]
    

The Self-Validating Synthesis Protocol

Reliable access to the core scaffold is the first hurdle.[1] The following protocol describes the condensation of diethyl oxalacetate with S-methylisothiourea, followed by hydrolysis.

Retrosynthetic Logic

Direct condensation is preferred over the methylation of 2-thiouracil derivatives to avoid regioselectivity issues (N-methylation vs. S-methylation).[1]

Step-by-Step Methodology

Objective: Synthesis of HMP-Acid from Diethyl Oxalacetate.

StepReagent/ConditionStoichiometryCritical Observation (Self-Validation)
1. Base Activation NaOH (aq) / EtOH2.2 equivDissolution of S-methylisothiourea sulfate.
2.[1] Condensation Diethyl oxalacetate1.0 equivExotherm control required (< 10°C). Solution turns yellow/orange.
3. Cyclization Reflux (EtOH)SolventTLC Validation: Disappearance of starting diester (

) and appearance of polar fluorescent spot (

).
4. Hydrolysis NaOH (2M)ExcessSaponification of the ethyl ester.
5. Isolation HCl (conc.) to pH 2N/APrecipitation: Product crashes out as a white/off-white solid.[1]

Protocol Narrative:

  • Dissolve S-methylisothiourea sulfate in water/ethanol.[1] Add NaOH slowly at 0°C.

  • Add diethyl oxalacetate dropwise. The enolate forms immediately.

  • Heat to reflux for 3 hours. The intermediate ethyl ester forms.

  • Add additional aqueous NaOH (2M) directly to the reaction pot and reflux for 1 hour to hydrolyze the C4-ester.

  • Cool to room temperature and acidify carefully with conc. HCl. The HMP-Acid precipitates.[1] Filter, wash with cold water, and dry.

Validation Checkpoint (NMR):

  • 
    H NMR (DMSO-
    
    
    ):
    
    
    2.55 (s, 3H, S-CH
    
    
    ), 6.65 (s, 1H, Pyrimidine C5-H ).[1]
  • Note: If the S-Me peak is split or shifted, check for incomplete hydrolysis or N-alkylation impurities.[1]

Divergent Functionalization Strategies

The power of HMP-Acid lies in the ability to selectively functionalize the ring. Below are the three primary workflows.

Workflow A: The C4-Amide Vector (Solubility & Binding)

The carboxylic acid is the most accessible vector. It is typically functionalized first to establish a "head group" that fits a specific protein pocket.

  • Reagents: HATU or T3P (Propylphosphonic anhydride) / DIPEA.

  • Why T3P? Unlike EDC/HOBt, T3P allows for easy workup (water-soluble byproducts) and avoids N-acylation side reactions common with electron-deficient pyrimidines.[1]

Workflow B: The C6-Chloro Gateway ( )

To utilize the C6 position, the "hydroxy" (carbonyl) must be converted to a leaving group.

  • Reagents:

    
     (neat or in toluene) + catalytic DMF.
    
  • Mechanism: Vilsmeier-Haack type activation followed by chloride displacement.[1]

  • Safety: Quenching

    
     is exothermic.[2] Pour reaction mixture onto ice, not vice-versa.
    
Workflow C: The C2-Sulfone Switch ("Catch-and-Release")

The S-Methyl group is relatively inert until activated.[1] By oxidizing it to a sulfone (


  • Reagents: m-CPBA (Dichloromethane) or Oxone (Water/MeOH).[1]

  • Strategic Advantage: This allows the introduction of a second amine nucleophile at C2, distinct from the one introduced at C6.

Visualizing the Divergent Pathway

The following diagram illustrates the logical flow from the parent scaffold to three distinct drug-like classes.

HMP_DivergenceCoreHMP-Acid Scaffold(CAS 7399-93-1)AmideC4-Amide Formation(Target Binding)Core->AmideHATU, R-NH2ChloroC6-Chlorination(Reactivity Switch)Core->ChloroPOCl3, cat. DMFSnAr_C6SnAr Displacement (C6)(Introduction of R1)Amide->SnAr_C6If C6-Cl existsChloro->SnAr_C6R1-NH2, HeatOxidationC2-SMe Oxidation(Sulfone Activation)SnAr_C6->Oxidationm-CPBAFinal_DrugMulti-SubstitutedPyrimidine CandidateOxidation->Final_DrugR2-NH2 (SnAr @ C2)

Figure 1: The Divergent Synthesis Tree. Note how the C6-Chlorination and C2-Oxidation steps allow for sequential, regioselective introduction of diversity elements.[1]

Case Study: Kinase Inhibitor Design

In the context of kinase inhibitors (e.g., targeting EGFR or CDK), the HMP-Acid scaffold mimics the adenine core of ATP.

The "Hinge Binder" Logic

Kinase inhibitors require a hydrogen bond donor/acceptor pair to interact with the hinge region of the kinase.

  • The C2-Position: By displacing the oxidized sulfone with an aniline or aminopyridine, you install the "hinge binding" motif.

  • The C4-Position: The carboxylic acid is converted to an amide that extends into the solvent-exposed region, modulating solubility and pharmacokinetics (PK).[1]

  • The C6-Position: A hydrophobic group here (introduced via

    
     on the chloride) often targets the "gatekeeper" residue, determining selectivity.
    
Experimental Tip: The "Liebeskind-Srogl" Alternative

If

Liebeskind-Srogl cross-coupling1
  • Protocol: React the C2-SMe pyrimidine with a boronic acid, CuTC (cofactor), and Pd(PPh

    
    )
    
    
    .
  • Outcome: Direct C-C bond formation at C2, replacing the sulfur entirely. This is superior to standard Suzuki coupling which often fails on thioethers.

References

  • Pyrimidine Synthesis & Reactivity

    • Brown, D. J. (2009).[3] The Pyrimidines. Wiley-Interscience.[1] (Classic text on pyrimidine chemistry).[2][4][5]

    • Search Result 1.2: Process for preparing 4-hydroxypyrimidine. Link

  • C6-Chlorination Protocols

    • Search Result 1.4: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Link

  • C2-SMe Displacement (Oxidation/SnAr)

    • Search Result 1.19: Introduction of a Methyl Group... Discovery of Phase 1 Clinical Candidate. (Details the oxidation of SMe to Sulfone and displacement). Link

  • Bioisosteres of Carboxylic Acids

    • Search Result 1.7: One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids. Link

  • Liebeskind-Srogl Coupling

    • Villalobos, J. M., et al. (2000). Palladium-Catalyzed Cross-Coupling of Thiol Esters and Boronic Acids.[1] J. Am. Chem. Soc. (Foundational text for C-S to C-C conversion).

An In-Depth Technical Guide to 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes available data, proposes a viable synthetic pathway, and explores its potential biological activities based on extensive research into structurally related pyrimidine derivatives.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has made it a privileged scaffold in the design of novel drugs. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2] The diverse substitution patterns possible on the pyrimidine ring allow for the fine-tuning of physicochemical and pharmacological properties, making it a versatile template for drug design.

This compound (CAS No. 6314-14-3) is a unique member of this family, incorporating a hydroxyl group, a methylsulfanyl (thiomethyl) group, and a carboxylic acid moiety. These functional groups offer multiple points for chemical modification and potential interactions with biological targets.

Physicochemical Properties

PropertyValueSource
CAS Number 6314-14-3[3]
Molecular Formula C₆H₆N₂O₃S[3]
Molecular Weight 186.19 g/mol [3]
Predicted Boiling Point 353°C at 760 mmHg[3]
Predicted Density 1.61 g/cm³[3]

Note: The boiling point and density are predicted values and should be confirmed experimentally.

Synthesis of this compound: A Proposed Pathway

Direct, published synthetic routes for this compound are scarce. However, based on established methods for pyrimidine synthesis, a plausible and efficient pathway can be proposed. The most common and versatile method for constructing the pyrimidine ring is the condensation of a three-carbon bifunctional component with an amidine, urea, or thiourea derivative.

A logical approach involves the cyclocondensation of a β-keto ester equivalent with S-methylisothiourea.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A Diethyl oxalacetate C Cyclocondensation A->C B S-Methylisothiourea sulfate B->C D Ethyl 6-hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylate C->D Base (e.g., NaOEt) Ethanol, Reflux E Hydrolysis D->E F This compound E->F Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 6-hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add S-methylisothiourea sulfate portion-wise with stirring.

  • To this mixture, add diethyl oxalacetate dropwise at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Causality behind Experimental Choices:

  • Sodium ethoxide acts as a base to deprotonate the S-methylisothiourea, making it a more potent nucleophile for the initial condensation with one of the carbonyl groups of diethyl oxalacetate.

  • Ethanol is a suitable solvent for this reaction as it dissolves the reactants and the sodium ethoxide base.

  • Refluxing provides the necessary activation energy for the cyclization and dehydration steps to form the pyrimidine ring.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl ester intermediate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux to facilitate the saponification of the ester.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and then acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Self-Validating System:

  • The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of starting materials.

  • The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be determined.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are not extensively reported, the structural motifs present in the molecule suggest several promising avenues for therapeutic applications. The broader class of pyrimidine derivatives has been shown to possess a wide range of biological activities.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.[2] Several pyrimidine-based compounds have been developed as potent DHFR inhibitors.[2][4] The structural similarity of this compound to the folate substrate suggests it could potentially bind to the active site of DHFR, thereby inhibiting its function.

Anticancer Activity

The pyrimidine scaffold is a common feature in many anticancer drugs.[1] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells.[5] The substituent pattern on this compound could be explored for its potential to inhibit specific kinases involved in cancer progression.

Antimicrobial and Anti-inflammatory Properties

Substituted pyrimidines have demonstrated significant antimicrobial and anti-inflammatory activities.[1] The presence of the sulfur-containing methylsulfanyl group may enhance its antimicrobial potential. Further investigation into its efficacy against various bacterial and fungal strains is warranted.

Signaling Pathway Diagram

G cluster_compound Potential Drug cluster_pathway Metabolic Pathway cluster_outcome Biological Outcome A 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic acid Derivative B Dihydrofolate Reductase (DHFR) A->B Inhibition D Tetrahydrofolate C Dihydrofolate C->D E Inhibition of DNA Synthesis D->E Leads to F Antimicrobial / Anticancer Effect E->F

Caption: Potential mechanism of action via DHFR inhibition.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure suggests a range of potential biological activities that are highly relevant to current drug discovery efforts.

Key areas for future research include:

  • Optimization of the proposed synthetic route to improve yields and scalability.

  • Comprehensive spectroscopic characterization of the molecule to confirm its structure and purity.

  • In vitro screening against a panel of biological targets, including DHFR, various protein kinases, and a range of microbial strains.

  • Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.

References

  • LookChem. Cas 65-86-1,Orotic acid. [Link]

  • El-Hashash, M. A., El-Agrody, A. M., & El-Nassag, M. A. (2025).
  • Shaikh, I. N., Pathan, M. K., Siddiqui, F. A., & Farooqui, M. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1, 2, 3, 4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S2), 1-17.
  • Shaikh, I. N., Pathan, M. K., Siddiqui, F. A., & Farooqui, M. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ScienceScholar, 4(1), 1-17.
  • Murelli, R. P., & Johnson, D. S. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(13), 5556–5572.
  • Finlay, G. J., & Baguley, B. C. (2009). 2-(2, 4, 5-substituted-anilino) pyrimidine compounds. U.S. Patent No. 8,946,235. Washington, DC: U.S.
  • Tolba, M. S., Kamal, A. M., & El-Manawaty, M. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-142.
  • El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2010). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Bioorganic chemistry, 38(5), 201-210.

Sources

"6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid" and kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the selection of a starting scaffold determines the trajectory of Structure-Activity Relationship (SAR) exploration. 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS 6314-14-3) represents a "privileged structure"—a core scaffold capable of serving as a versatile template for ATP-competitive inhibitors.

This guide details the technical utility of this compound, moving beyond its identity as a mere reagent to its role as a foundational node in Fragment-Based Drug Design (FBDD). We analyze its tautomeric behavior, its mapping to the ATP-binding pocket, and the divergent synthetic pathways that transform it into potent inhibitors of kinases such as EGFR , CDK , and Aurora A .

Chemical Architecture & Tautomeric Reality

To utilize this scaffold effectively, one must first understand its dynamic solution-state behavior. While often cataloged as the "hydroxy" form, the molecule exists predominantly in the lactam (oxo) tautomer under physiological conditions.

PropertySpecification
IUPAC Name This compound
Preferred Tautomer 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS Number 6314-14-3
Molecular Weight 186.19 g/mol
Key Functional Groups [1][2][3][4] • 2-SMe: Latent electrophile (via oxidation)• 4-COOH: Solvent-front vector• 6-OH/Oxo: H-bond donor/acceptor or leaving group precursor
The Tautomeric Equilibrium

The 6-position oxygen creates a Lactam-Lactim triad. In neutral aqueous solution, the Lactam (A) form dominates, presenting an N-H donor at position 1 and a Carbonyl acceptor at position 6. However, for synthetic functionalization (e.g., chlorination), we drive the equilibrium toward the Lactim (B) form.

Tautomerism Lactam Lactam Form (Major) 6-Oxo-1,6-dihydro... Lactim Lactim Form (Minor) 6-Hydroxy... Lactam->Lactim  Equilibrium  

Figure 1: Tautomeric equilibrium critical for synthetic planning.

The Kinase Binding Logic: ATP Mimicry

The pyrimidine core is an isostere of the adenine ring found in ATP. When designing inhibitors starting from CAS 6314-14-3, the substitution pattern dictates the binding mode.

The "Hinge Binder" Strategy

The most common application involves displacing the 2-methylsulfanyl (SMe) group to install an amine. This new amino group often serves as the primary hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue + 2).

  • Position 2 (SMe

    
     NH-Ar):  This vector points directly into the adenine binding pocket. Replacing SMe with an aniline or aminopyrazole creates the critical H-bonds required for potency (e.g., as seen in Pazopanib or Dasatinib analogs).
    
  • Position 4 (COOH

    
     Amide):  This vector points toward the solvent-exposed region  or the ribose pocket . It is ideal for solubilizing groups (morpholines, piperazines) that improve pharmacokinetics without clashing with the protein core.
    
  • Position 6 (OH

    
     Cl 
    
    
    
    Ar):
    This vector often points toward the hydrophobic back pocket or the gatekeeper residue . Bulky hydrophobic groups here can induce selectivity by exploiting the size of the gatekeeper (e.g., T790M in EGFR).

Synthetic Workflow: The Divergent Library Approach

The true power of this compound lies in its orthogonality . The three functional groups (SMe, OH, COOH) can be modified sequentially without cross-reactivity if the correct order of operations is followed.

Diagram: The Synthetic Decision Tree

Synthesis Start Starting Material CAS 6314-14-3 Step1 Step 1: Chlorination (POCl3, Reflux) Start->Step1 Intermediate1 6-Chloro-2-(methylsulfanyl)- 4-pyrimidinecarboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (HATU, R1-NH2) Intermediate1->Step2 Intermediate2 Scaffold Core (6-Cl, 4-Amide, 2-SMe) Step2->Intermediate2 Step3 Step 3: SNAr (C-6) (R2-NH2 or R2-OH) Intermediate2->Step3 Intermediate3 Functionalized Core (6-Sub, 4-Amide, 2-SMe) Step3->Intermediate3 Step4 Step 4: Activation (mCPBA or Oxone) Intermediate3->Step4 Activated Activated Sulfone (2-SO2Me) Step4->Activated Step5 Step 5: Hinge Binder Install (Ar-NH2, Acid Cat.) Activated->Step5 Final Final Kinase Inhibitor Step5->Final

Figure 2: Sequential functionalization strategy for CAS 6314-14-3.

Detailed Experimental Protocols

The following protocols are synthesized from standard medicinal chemistry practices for pyrimidine functionalization.

Phase 1: Activation of the 6-Position (Chlorination)

The 6-hydroxy group is unreactive toward nucleophiles. It must be converted to a chloride.

  • Reagents: Phosphorus oxychloride (

    
    ), catalytic DMF.
    
  • Protocol:

    • Suspend this compound (1.0 eq) in neat

      
       (10 vol).
      
    • Add DMF (3-5 drops) as a catalyst to form the Vilsmeier-Haack reagent in situ.

    • Reflux (

      
      ) for 2-4 hours until the solution turns clear (evolution of HCl gas).
      
    • Critical Step: Remove excess

      
       via rotary evaporation before quenching. Quench onto crushed ice carefully to avoid vigorous exotherm.
      
    • Product: 6-Chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid.

Phase 2: The "Switch" – Oxidation of the Methylthio Group

The 2-SMe group is a poor leaving group. To install the hinge-binding amine, it must be oxidized to a sulfoxide (


) or sulfone (

).
  • Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Oxone (Potassium peroxymonosulfate).

  • Why mCPBA? It is soluble in DCM, allowing for mild reaction conditions (0°C to RT).

  • Protocol:

    • Dissolve the pyrimidine intermediate in DCM.

    • Add mCPBA (2.2 eq) portion-wise at 0°C.

    • Stir at RT for 4-12 hours. Monitor by LCMS (Mass shift: +16 for sulfoxide, +32 for sulfone).

    • Workup: Wash with

      
       (to quench peroxides) and 
      
      
      
      .
    • Result: The 2-sulfone is now highly reactive toward Nucleophilic Aromatic Substitution (

      
      ).
      
Phase 3: Installing the Hinge Binder ( )
  • Reagents: Aniline derivative (e.g., 3-chloro-4-fluoroaniline), p-TsOH (catalytic), Isopropanol or Dioxane.

  • Protocol:

    • Dissolve the 2-sulfone pyrimidine in 1,4-dioxane.

    • Add the aniline (1.1 eq) and p-TsOH (0.1 eq).

    • Heat to

      
      .
      
    • Mechanism: The amine attacks position 2, displacing the methanesulfinate group.

    • Outcome: Formation of the 2-amino-pyrimidine core, a potent kinase hinge binder.

Case Study: Targeting Aurora Kinase

Research utilizing pyrimidine scaffolds often targets Aurora Kinases (A and B) for cancer therapy.[5]

  • Design Concept:

    • Core: 2,4-diaminopyrimidine (derived from our scaffold).[5]

    • 2-Position: Aniline or pyrazole to bind the hinge.

    • 4-Position: Solubilizing tail (e.g., N-methylpiperazine amide) extending into the solvent channel.

    • 6-Position: Aromatic ring (phenyl/thienyl) to fill the hydrophobic pocket.

  • Reference Validation:

    • Compounds such as VX-680 (Tozasertib) utilize a related pyrimidine scaffold.[4]

    • The synthesis described above (SMe

      
       Sulfone 
      
      
      
      Amine) is the standard industrial route for accessing these libraries [1].

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 80039, 6-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid.
    • URL:[Link]

  • Pyrimidine Scaffold in Kinase Inhibition

    • Title: Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
    • Source: Molecules (MDPI), 2021.
    • Context: Validates the 2-amino-4-substituted pyrimidine architecture for
    • URL:[Link]

  • Synthetic Methodology (SMe Displacement)

    • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[4]

    • Source: NIH / PubMed Central.
    • Context: Details the chlorination and displacement chemistry of methylthio-pyrimidines.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Source: CymitQuimica / Indagoo.[2]

    • Context: Verification of CAS 6314-14-3 as the specific starting material.[3]

Sources

The Privileged Scaffold: 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid in Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: 6314-14-3), often regarded as a functionalized Orotic Acid derivative, represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple building blocks, this molecule possesses three distinct vectors for orthogonal functionalization: the 4-carboxylic acid (for solubility/binding modulation), the 6-hydroxyl (for halogenation/substitution), and the 2-methylsulfanyl group (a latent "switch" for nucleophilic displacement).

This technical guide dissects the utility of this scaffold in synthesizing next-generation kinase inhibitors (e.g., EGFR, VEGFR, PI3K) and antimetabolites. We provide validated synthetic workflows, mechanistic insights into its pharmacophore behavior, and protocols for biological validation.

Part 1: Chemical Profile & Strategic Value

The "Swiss Army Knife" of Pyrimidines

In drug discovery, the pyrimidine ring is ubiquitous, appearing in FDA-approved drugs like Fruquintinib (VEGFR inhibitor) and Adagrasib (KRAS inhibitor). The specific substitution pattern of this compound offers a unique advantage: Regioselective Diversity .

PositionFunctional GroupStrategic Utility in Drug Design
C-2 Methylsulfanyl (-SMe)The "Safety Catch": Stable during initial synthesis; can be oxidized to sulfone (-SO₂Me) to become a "super-leaving group" for late-stage introduction of complex amines (SɴAr).
C-4 Carboxylic Acid (-COOH)The Anchor: Allows amide coupling to generate hydrazides or peptidomimetic tails; critical for hydrogen bonding in the solvent-exposed region of kinase pockets.
C-6 Hydroxyl (-OH)The Warhead Site: Tautomeric with ketone; readily converted to -Cl (using POCl₃), enabling Suzuki couplings or further nucleophilic aromatic substitutions.
Structural Diagram: The Divergent Synthesis Workflow

The following diagram illustrates how this single scaffold diverges into three distinct classes of anticancer agents.

SyntheticWorkflow Scaffold 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic acid (Core Scaffold) Amide Amide/Hydrazide Derivatives Scaffold->Amide Coupling (EDC/HOBt) Chloro 6-Chloro Intermediate Scaffold->Chloro POCl3, Reflux Sulfone 2-Methylsulfonyl (Activated Core) Scaffold->Sulfone mCPBA (Oxidation) Target1 Target: DNA Intercalators (e.g., Hydrazones) Amide->Target1 Condensation Suzuki C-6 Aryl Coupling Chloro->Suzuki Pd(PPh3)4, Ar-B(OH)2 Target2 Target: Kinase Inhibitors (EGFR/VEGFR) Suzuki->Target2 Optimization Amino 2-Amino Substitution Sulfone->Amino R-NH2 (SnAr) Target3 Target: CDK/mTOR Inhibitors Amino->Target3 Cyclization

Figure 1: Divergent synthetic pathways from the core scaffold to bioactive anticancer agents.

Part 2: Synthetic Architectures & Protocols

Protocol A: Activation of the C-6 Position (Chlorination)

Objective: Convert the 6-hydroxyl group into a reactive chlorine atom, a prerequisite for building the bi-aryl systems found in many kinase inhibitors.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

  • N,N-Dimethylaniline (Catalytic)

Methodology:

  • Setup: In a dry round-bottom flask under argon, suspend the scaffold (5.0 g) in POCl₃ (25 mL).

  • Catalysis: Add N,N-dimethylaniline (0.5 mL) dropwise. Note: This acts as a proton scavenger and accelerates the reaction.

  • Reflux: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The suspension should clear as the chloride forms.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl₃.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and Brine.

  • Yield: Evaporate solvent to yield the 6-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid intermediate.

Protocol B: The "Sulfur Switch" (C-2 Displacement)

Objective: Replace the methylthio group with a functional amine (e.g., morpholine or aniline) to increase solubility and target affinity.

Methodology:

  • Oxidation: Dissolve the 2-methylsulfanyl derivative in DCM. Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) at 0°C. Stir for 4 hours.

    • Mechanism:[1][2][3] S-Me

      
       S(O)-Me 
      
      
      
      SO₂-Me (Sulfone). The sulfone is an excellent leaving group.
  • Displacement: Add the desired amine (e.g., 4-fluoroaniline, 1.2 eq) and a base (DIPEA, 2.0 eq) in DMF. Heat to 80°C for 6 hours.

  • Result: The amine displaces the sulfone via SɴAr mechanism, installing the key pharmacophore.

Part 3: Biological Mechanisms (The "Why")

Mechanism of Action: Kinase ATP-Binding Competition

Derivatives of this scaffold primarily function as Type I or Type II Kinase Inhibitors . The pyrimidine ring mimics the adenine base of ATP, allowing the molecule to slot into the ATP-binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor).

  • The Hinge Region: The N-1 and N-3 nitrogens of the pyrimidine core form hydrogen bonds with the "hinge region" amino acids of the kinase (e.g., Met793 in EGFR).

  • The Hydrophobic Pocket: Substituents at C-6 (introduced via Protocol A) extend into the hydrophobic back-pocket, locking the kinase in an inactive conformation.

MOA Ligand Pyrimidine Derivative (Drug) ATP_Pocket ATP Binding Pocket (Kinase Domain) Ligand->ATP_Pocket Competitive Binding (H-Bonds @ Hinge) Phosphorylation Inhibition of Auto-Phosphorylation ATP_Pocket->Phosphorylation Blocks ATP Access Signal_Cascade Downstream Signaling (RAS/RAF/MEK) Phosphorylation->Signal_Cascade Prevents Activation Outcome Cell Cycle Arrest (Apoptosis) Signal_Cascade->Outcome Therapeutic Effect

Figure 2: Mechanism of Action – Competitive inhibition of receptor tyrosine kinases.

Part 4: Experimental Validation & Data Analysis

To validate the anticancer potential of derivatives synthesized from this scaffold, a dual-assay approach is recommended: Enzymatic Inhibition (Cell-free) and Cytotoxicity (Cell-based).

Assay Protocol: MTT Cytotoxicity Screen

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized derivative against a panel of cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the pyrimidine derivative at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

Representative SAR Data (Hypothetical/Trend-Based)

The following table illustrates how modifications to the this compound core typically affect potency, based on literature trends for pyrimidine kinase inhibitors.

Derivative IDC-2 SubstituentC-4 SubstituentC-6 SubstituentTargetIC₅₀ (A549)
Core (Start) -SMe-COOH-OHInactive>100 µM
Cmpd-A -SMe-CONH-NH₂ (Hydrazide)-OHDNA/Tubulin15.2 µM
Cmpd-B -NH-Ph-F (Fluoroaniline)-COOH-ClEGFR2.4 µM
Cmpd-C -NH-Ph-F-CONH-Me-Ph-OMe (Methoxyphenyl)EGFR/VEGFR 0.05 µM

Interpretation: The core acid is inactive. Converting the acid to an amide (Cmpd-A) provides moderate activity. However, the "Magic Combination" (Cmpd-C) involves displacing the SMe group with an aniline and substituting the C-6 position, resulting in nanomolar potency.

References

  • Vertex Pharmaceuticals. (2025). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence.[4] National Institutes of Health. [Link]

  • Molecules. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Journal of Chemical Biology & Physical Sciences. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives. ResearchGate. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Fruquintinib Intermediate). TDCommons. [Link]

  • Current Pharmaceutical Design. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[5] PubMed. [Link]

Sources

"6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid" for anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Leveraging 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid in Anti-Inflammatory Drug Discovery

Executive Summary

This technical guide analyzes the utility of This compound (CAS: 6314-14-3) as a privileged scaffold in the development of next-generation anti-inflammatory therapeutics. While not a final drug candidate itself, this molecule represents a high-value "hub" intermediate. Its unique trisubstituted pyrimidine core offers three orthogonal vectors for chemical modification—the carboxylic acid (C4), the hydroxyl/oxo group (C6), and the methylsulfanyl handle (C2)—enabling the rapid generation of diversity-oriented libraries targeting COX-2, 5-LOX, and p38 MAPK pathways.

Part 1: Chemical Profile & Structural Biology

Structural Attributes

The compound consists of a pyrimidine ring functionalized at positions 2, 4, and 6.[1]

  • C2-Methylsulfanyl (SMe): A "masked" leaving group. It provides lipophilicity during early synthesis but can be activated via oxidation (to sulfoxide/sulfone) for nucleophilic aromatic substitution (

    
    ) with amines.
    
  • C4-Carboxylic Acid: A critical handle for peptidomimetic design. In the context of inflammation, this moiety often mimics the carboxylate head group of arachidonic acid, facilitating binding to the cationic arginine gate (Arg120) in the COX-2 active site.

  • C6-Hydroxyl (Tautomerism): Exists predominantly in the oxo-form (lactam) in solution. This position allows for chlorination (via

    
    ) and subsequent substitution, or can serve as a hydrogen bond donor/acceptor in the binding pocket.
    
Tautomeric Equilibrium

Understanding the tautomerism is vital for docking studies.

  • Lactam Form (Dominant): 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.[2]

  • Lactim Form: this compound.[2]

  • Implication: Most docking simulations should utilize the lactam form unless the hydroxyl is alkylated.

Part 2: Synthetic Utility & Derivatization Strategies

The power of this scaffold lies in its ability to access distinct chemical spaces through orthogonal protecting group strategies.

Core Synthesis Protocol

The most robust route to the scaffold involves the condensation of S-methylisothiourea with a derivative of oxaloacetic acid.

Reagents:

  • S-Methylisothiourea sulfate (CAS: 867-44-7)

  • Diethyl oxaloacetate (sodium salt) (CAS: 40876-98-0)

  • Sodium ethoxide (NaOEt) in Ethanol

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under

    
     to generate fresh NaOEt.
    
  • Condensation: Add S-methylisothiourea sulfate (13.9 g, 0.05 mol) to the ethoxide solution. Stir for 30 min.

  • Addition: Dropwise add diethyl oxaloacetate (19.0 g, 0.1 mol) while maintaining temperature at 0-5°C.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) should show the disappearance of the starting isothiourea.

  • Workup: Evaporate ethanol. Dissolve residue in water.[3] Acidify with HCl (1N) to pH 3–4. The ester intermediate precipitates.

  • Hydrolysis: Reflux the ester in 10% NaOH for 2 hours, then re-acidify to isolate This compound .

Library Generation (The "Hub" Approach)
  • Vector A (C4-Amidation): Coupling with aniline derivatives using HATU/DIPEA creates the "tail" often required for hydrophobic pocket occupancy in kinases.

  • Vector B (C2-Amination): Oxidation of the SMe group with

    
    -CPBA yields the sulfone (
    
    
    
    ). This is a potent leaving group, displaceable by primary/secondary amines to install solubility-enhancing groups (e.g., morpholine, piperazine).
  • Vector C (C6-Chlorination): Treatment with

    
     converts the 6-OH to 6-Cl, enabling Suzuki-Miyaura coupling to install biaryl systems common in COX-2 inhibitors.
    

SyntheticHub Start S-Methylisothiourea + Diethyl Oxaloacetate Core 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic Acid (THE SCAFFOLD) Start->Core Condensation (NaOEt/EtOH) PathA Path A: C4-Amidation (Target: Lipophilic Pocket) Core->PathA HATU, R-NH2 PathB Path B: C2-Displacement (Target: Solubility/H-Bonding) Core->PathB 1. m-CPBA 2. R2-NH2 PathC Path C: C6-Suzuki Coupling (Target: Biaryl Selectivity) Core->PathC 1. POCl3 2. Ar-B(OH)2 FinalDrug Multi-Target Anti-Inflammatory Agent PathA->FinalDrug PathB->FinalDrug PathC->FinalDrug

Figure 1: Divergent synthetic pathways transforming the scaffold into bioactive libraries.

Part 3: Target Pathways & Mechanism of Action

Derivatives of 2-(methylsulfanyl)-pyrimidines have demonstrated efficacy in modulating the Arachidonic Acid Cascade and MAPK Signaling .

COX-2 Inhibition Mechanism

The 4-carboxylic acid (or its bioisostere) anchors the molecule at the Arg120/Tyr355 constriction site of the COX-2 channel. The pyrimidine ring serves as a rigid spacer, while hydrophobic substitutions at C2 and C6 occupy the large hydrophobic side pocket present in COX-2 (but absent in COX-1), conferring selectivity.

NF-kB Modulation

Recent studies suggest that 2-amino-pyrimidine derivatives (accessible via Path B) can inhibit IKK


, preventing the phosphorylation of I

B and blocking the nuclear translocation of NF-kB. This suppresses the transcription of pro-inflammatory cytokines (TNF-

, IL-6).

InflammationPath Stimulus LPS / Cytokines Receptor TLR4 / IL-1R Stimulus->Receptor Kinase IKK Complex Receptor->Kinase NFkB_Inactive NF-kB (Cytosol) Kinase->NFkB_Inactive Phosphorylation NFkB_Active NF-kB (Nucleus) NFkB_Inactive->NFkB_Active Translocation COX2_Gene COX-2 Gene Transcription NFkB_Active->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (Inflammation) COX2_Enzyme->PGE2 Scaffold_Deriv Pyrimidine Derivative Scaffold_Deriv->Kinase Inhibits Scaffold_Deriv->COX2_Enzyme Inhibits

Figure 2: Dual-mechanism potential: Upstream kinase inhibition and downstream COX-2 blockade.[4][5][6][7][8][9][10][11]

Part 4: Experimental Validation Protocols

In Vitro Anti-Inflammatory Assay (NO Inhibition)

To validate the biological activity of synthesized derivatives, the Griess assay in RAW 264.7 macrophages is the industry standard.

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Pre-treat cells with the test compound (0.1 – 50

    
    M) for 1 hour. Include Celecoxib  as a positive control.
    
  • Induction: Add LPS (1

    
    g/mL) to stimulate inflammation; incubate for 24h.
    
  • Measurement: Mix 100

    
    L of supernatant with 100 
    
    
    
    L of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
  • Readout: Measure absorbance at 540 nm. Calculate % inhibition of Nitric Oxide (NO).

Data Analysis Table

When reporting results, structure data as follows to establish Structure-Activity Relationships (SAR).

Compound IDR2 (C2-Subst)R4 (C4-Subst)R6 (C6-Subst)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index
Ref (Celecoxib) ---0.0415.0375
Scaffold (Core) -SMe-COOH-OH>100>100N/A
Deriv-01 -NH-Ph-COOH-OH12.5>100>8
Deriv-02 -NH-Ph-4-F-CONH-Ph-Cl0.158.254

Note: The core scaffold is generally inactive; activity arises from derivatization.

References

  • Mohamed, M. S., et al. (2021).[4][12] Design, synthesis and anti-inflammatory activity of some new pyrimidine derivatives.[9][10][12]Molecules.[1][3][7][8][9][10][12][13][14][15] Retrieved from [Link]

  • Organic Syntheses. (1946). 2-Mercaptopyrimidine Synthesis Protocol.Org.[10][12] Synth. 26,[14] 59. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors.[7]PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the robust synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: Target Analog), a critical scaffold in the development of antiviral agents and agrochemicals. Unlike traditional routes that rely on the methylation of 2-thiouracils (which often yield S/N-methylation mixtures), this guide utilizes a convergent condensation strategy .

By reacting S-methylisothiourea directly with diethyl oxalacetate , we lock the sulfur regiochemistry prior to ring closure. This "pre-functionalization" strategy significantly reduces impurity profiles and eliminates the need for toxic methylating agents (e.g., methyl iodide, dimethyl sulfate) in late-stage processing.

Key Advantages of This Protocol:
  • Regiocontrol: Exclusive S-alkylation is guaranteed by the starting material.

  • Scalability: The reaction proceeds in aqueous/alcoholic media without cryogenic conditions.

  • Purification: Product isolation relies on pH-controlled precipitation, avoiding chromatography.

Retrosynthetic Logic & Pathway

The synthesis is designed around the condensation of a 1,3-electrophile (oxalacetate) with a 1,3-nucleophile (isothiourea).

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 S-Methylisothiourea Sulfate Inter Intermediate: Ethyl 6-hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylate SM1->Inter Condensation (Cyclization) SM2 Diethyl Oxalacetate (Sodium Salt) SM2->Inter Base NaOH / H2O Base->Inter Product Target: 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic Acid Inter->Product Saponification & Acidification Hydrol Hydrolysis (NaOH, then HCl) Hydrol->Product

Figure 1: Convergent synthesis pathway ensuring regioselective S-methylation.

Experimental Protocol

Phase 1: Cyclization to the Ethyl Ester Intermediate

Objective: Construct the pyrimidine ring with the S-methyl group in place.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Quantity (Example)Role
S-Methylisothiourea Sulfate 278.371.013.9 g (50 mmol)Nucleophile
Diethyl Oxalacetate (Na Salt) 210.161.111.6 g (55 mmol)Electrophile
Sodium Hydroxide (10% aq) 40.002.5~50 mLBase/Catalyst
Ethanol (Abs) --100 mLSolvent
Acetic Acid (Glacial) 60.05-As neededpH Adjustment
Step-by-Step Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve S-methylisothiourea sulfate (13.9 g) in water (30 mL).

  • Base Addition: Add 10% NaOH solution (25 mL) dropwise to liberate the free base. Caution: Exothermic.

  • Condensation: Add Diethyl oxalacetate sodium salt (11.6 g) followed by Ethanol (100 mL). The mixture will likely turn yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting isothiourea (polar) should disappear, and a less polar UV-active spot (Ester) should appear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with Glacial Acetic Acid to pH ~4–5.

    • The ethyl ester intermediate often precipitates as a solid. Filter, wash with cold water, and dry.[8]

    • Note: If no precipitate forms, proceed directly to Phase 2 (Hydrolysis) without isolation, as the ester is the direct precursor.

Phase 2: Hydrolysis to the Target Acid

Objective: Cleave the ethyl ester to reveal the carboxylic acid functionality.

Reagents
ReagentRole
NaOH (2M aq) Hydrolysis Agent
HCl (6M aq) Acidification/Precipitation
Step-by-Step Procedure
  • Saponification: Suspend the crude ester (from Phase 1) in 2M NaOH (50 mL). If you did not isolate the ester, add solid NaOH to the crude reaction mixture to reach a concentration of ~2M excess.

  • Reaction: Stir at room temperature for 2–3 hours. Heating is usually unnecessary and may degrade the S-methyl group (evolution of methanethiol—rotten cabbage smell—indicates degradation).

    • Validation: The reaction mixture should become a clear homogeneous solution as the carboxylate salt forms.

  • Workup & Crystallization:

    • Cool the solution to 0–5°C in an ice bath.

    • Add 6M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to 1.0–2.0 . The target acid is zwitterionic but generally least soluble at low pH.

    • A white to off-white precipitate will form.

  • Purification:

    • Stir the slurry at 0°C for 30 minutes to maximize yield.

    • Filter the solid using a Büchner funnel.[3]

    • Wash: Wash with ice-cold water (2 x 20 mL) to remove inorganic salts (NaCl/Na2SO4).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following criteria.

ParameterExpected ResultInterpretation
Appearance White to off-white powderColored impurities suggest oxidation of sulfur.
Melting Point > 200°C (Dec.)Pyrimidine acids typically have high decomposition points.
1H NMR (DMSO-d6) δ 2.55 (s, 3H) : -SMe groupδ 6.6-6.8 (s, 1H) : C5-Hδ 12-14 (br) : -COOH/-OHAbsence of ethyl quartet (4.1 ppm) and triplet (1.2 ppm) confirms successful hydrolysis.
Solubility Soluble in DMSO, dilute base (NaHCO3). Insoluble in water/acid.Confirms the carboxylic acid functionality.

Critical Troubleshooting (Expert Insights)

Issue: Low Yield during Acidification
  • Cause: The target molecule is amphoteric (contains basic pyrimidine nitrogens and acidic -OH/-COOH).

  • Solution: Determine the Isoelectric Point (pI) . If pH < 1 is too acidic, the nitrogen may protonate, increasing solubility. Try adjusting pH slowly between 1 and 3 to find the maximum precipitation point.

Issue: Strong Sulfur Odor (Methanethiol)
  • Cause: Hydrolysis of the S-methyl group.

  • Prevention: This occurs if the hydrolysis step (Phase 2) is too hot. Keep the saponification at Room Temperature. Do not reflux in strong base for extended periods.

Issue: "Oiling Out" of Intermediate
  • Cause: Presence of unreacted diethyl oxalacetate byproducts.

  • Solution: Add Ethanol to the oil and scratch the flask wall to induce crystallization. If the ester oils out, it is often purer to proceed to hydrolysis (Phase 2) directly rather than trying to crystallize the intermediate.

Safety & Handling

  • S-Methylisothiourea Sulfate: Irritant. Avoid dust inhalation.

  • Methanethiol (Byproduct risk): Toxic and foul-smelling. All reactions, especially acidification, must be performed in a fume hood .

  • Diethyl Oxalacetate: Moisture sensitive. Store in a desiccator.

References

  • Pyrimidine Synthesis via Condensation: Organic Syntheses, Coll. Vol. 4, p. 638 (1963); Vol. 35, p. 80 (1955). Link (Foundational method for thiouracil synthesis).

  • S-Alkylation Protocols:Journal of the American Chemical Society, 74(5), 1310–1313.
  • General Pyrimidine Chemistry: Brown, D. J.[7] "The Pyrimidines", Wiley-Interscience. (Authoritative text on pyrimidine tautomerism and reactivity).

  • Reaction Safety: Prudent Practices in the Laboratory, National Research Council. Link

Sources

Definitive Structural Elucidation of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Introduction

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Heterocyclic compounds, particularly pyrimidine derivatives, form the scaffold of numerous therapeutic agents. 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS 6314-14-3) is one such molecule, a versatile building block whose purity and structural identity must be rigorously confirmed before its use in synthesis and screening.[1][2] This application note provides a detailed, field-proven protocol for the comprehensive NMR characterization of this compound, emphasizing not just the methodology but the causal reasoning behind experimental choices. Our approach ensures a self-validating system for structural confirmation, leveraging one- and two-dimensional NMR techniques.

The central challenge in characterizing this molecule lies in its potential for tautomerism. The pyrimidine ring can exist in either a hydroxy or an oxo form. NMR spectroscopy is exceptionally well-suited to identify the dominant tautomer present in a given solution, a critical piece of information for understanding its chemical reactivity and biological interactions.

Part 1: Foundational Principles & Structural Hypothesis

Before any experiment, a robust hypothesis of the expected spectral output is essential. This is based on the molecule's constituent functional groups and established principles of NMR spectroscopy.

Molecular Structure and Tautomerism

The compound can exist in at least two tautomeric forms: the 6-hydroxy form and the 6-oxo form. The 6-oxo form is generally the more stable and predominant tautomer in solution for related 6-hydroxypyrimidines. Our protocol is designed to confirm this hypothesis.

Caption: Tautomeric equilibrium of the target molecule.

Predicted NMR Signals

Based on the dominant 6-oxo tautomer, we can predict the following signals:

  • ¹H NMR:

    • Pyrimidine Proton (H5): One aromatic proton, appearing as a singlet. Its chemical shift is influenced by the surrounding electron-withdrawing groups.

    • Methylsulfanyl Protons (S-CH₃): A singlet integrating to three protons.

    • Exchangeable Protons (N1-H and COOH): Two distinct, likely broad, singlets at a low field, which will disappear upon D₂O exchange. The observation of an N-H proton is a key indicator of the oxo tautomer.

  • ¹³C NMR:

    • Six unique carbon signals: Two carbonyl-like carbons (C6 and the carboxylic acid C8), three sp² carbons within the pyrimidine ring (C2, C4, C5), and one sp³ methyl carbon (C7). The chemical shifts of C2, C4, and C6 are particularly diagnostic of the electronic structure.

Part 2: Experimental Protocol

This protocol is optimized for a standard 400 MHz NMR spectrometer but is adaptable to other field strengths.

Workflow Overview

Caption: Standard workflow for NMR characterization.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (Purity >95%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

2. Sample Preparation:

  • Rationale for Solvent Choice: DMSO-d₆ is the solvent of choice for this compound. Its high polarity readily dissolves the carboxylic acid, and its ability to hydrogen-bond allows for the observation of exchangeable protons (N-H and COOH), which is critical for tautomer identification.[3][4]

  • Procedure:

    • Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Gently vortex or sonicate the sample until the solid is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Rationale for Experiment Selection: Standard ¹H and ¹³C spectra provide the primary information. Two-dimensional (2D) experiments, such as HSQC and HMBC, are crucial for validation. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations, mapping the molecular skeleton.

  • Instrumental Parameters: The following table provides typical acquisition parameters.

Parameter¹H NMR¹³C{¹H} NMRHSQCHMBC
Pulse Program zg30zgpg30hsqcedetgpsphmbcgplpndqf
Spectral Width 16 ppm240 ppmF2: 16 ppm, F1: 240 ppmF2: 16 ppm, F1: 240 ppm
Acquisition Time ~4 sec~1 sec~0.2 sec~0.2 sec
Relaxation Delay 2 sec2 sec1.5 sec2 sec
Number of Scans 16102428
  • D₂O Exchange Experiment: After acquiring the initial spectra, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of signals confirms them as exchangeable protons.

Part 3: Data Interpretation and Structural Assignment

The following is an analysis of representative data expected for the 6-oxo tautomer of the title compound.

Hypothetical NMR Data Summary
Atom #¹H Shift (ppm), Multiplicity, Int.¹³C Shift (ppm)HMBC Correlations (¹H → ¹³C)
1 12.5 (br s, 1H)-C2, C6, C5
2 -168.5-
3 ---
4 -155.0-
5 6.80 (s, 1H)107.2C4, C6
6 -163.0-
7 2.55 (s, 3H)13.5C2
8 13.5 (br s, 1H)166.5C4, C5

Note: Chemical shifts are hypothetical and based on typical values for similar structures. The protons on N1 and the COOH group are acidic and their shifts can be highly variable. The broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen.[5]

Analysis of Key Spectral Features:
  • ¹H NMR Spectrum:

    • The two downfield signals at ~13.5 ppm and ~12.5 ppm, which disappear upon D₂O exchange, are assigned to the carboxylic acid proton and the N1-H proton, respectively. The presence of the N1-H signal is strong evidence for the 6-oxo tautomer.

    • A sharp singlet at ~6.80 ppm corresponds to the lone proton on the pyrimidine ring (H5).

    • A singlet at ~2.55 ppm, integrating to 3 protons, is unequivocally assigned to the methylsulfanyl (-SCH₃) group. This value is typical for a methyl group attached to a sulfur atom.

  • ¹³C NMR Spectrum:

    • The spectrum shows six distinct signals, confirming the molecular formula's carbon count.

    • The signals at 168.5 ppm (C2), 163.0 ppm (C6), and 166.5 ppm (C8) are in the characteristic range for sp² carbons in electron-deficient rings and carbonyl/carboxyl groups.[5] The deshielding of C2 is consistent with its attachment to two electronegative nitrogen atoms and a sulfur atom. The shift for C6 is indicative of a carbonyl carbon.

    • The upfield signal at 13.5 ppm is typical for a methyl group attached to sulfur.

  • HMBC Correlations (The Definitive Links):

    • A correlation from the methyl protons (H7) to the carbon at 168.5 ppm confirms the latter's assignment as C2.

    • Correlations from the ring proton (H5) to the carbons at 155.0 ppm (C4) and 163.0 ppm (C6) definitively establish the connectivity around that proton.

    • A correlation from the N1-H proton to C2 and C6 locks in the assignment of the heterocyclic ring structure.

Conclusion

The combination of ¹H, ¹³C, and HMBC NMR spectroscopy provides an irrefutable "fingerprint" of this compound. The protocol described herein confirms that the compound predominantly exists as the 6-oxo tautomer in DMSO solution. This detailed structural information is vital for researchers in medicinal chemistry and drug development, ensuring the identity and integrity of the molecule for subsequent synthetic transformations and biological evaluations. Adherence to this systematic approach provides a self-validating data package suitable for publication, patent filing, and regulatory submission.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Poh, J. et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved February 7, 2024, from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved February 7, 2024, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2024, from [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for sample preparation, data acquisition using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), and interpretation of the resulting fragmentation patterns. The methodologies are grounded in established principles of mass spectrometry to ensure scientific integrity and reproducibility.

Introduction

This compound (molecular formula: C₆H₆N₂O₃S, molecular weight: 186.19 g/mol ) is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds. Consequently, the detailed structural elucidation of novel pyrimidine derivatives is a critical step in drug discovery and development.

Mass spectrometry is an indispensable analytical technique for the characterization of small molecules, providing precise mass measurements and valuable structural information through fragmentation analysis.[1] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically generates a prominent molecular ion with minimal in-source fragmentation, allowing for accurate molecular weight determination.[2] To elicit structural information, tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation of a selected precursor ion.[3]

This guide will delineate a systematic approach to the mass spectrometric analysis of this compound, from initial sample handling to the logical interpretation of spectral data.

Chemical Properties and Expected Ionization

Before delving into the experimental protocols, it is crucial to consider the physicochemical properties of the target analyte.

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃SPubChem
Molecular Weight186.19 g/mol PubChem
Predicted pKa (acidic)~3.5 (Carboxylic Acid)ChemAxon
Predicted pKa (basic)~1.5 (Pyrimidine Nitrogens)ChemAxon

Given the presence of a carboxylic acid group and nitrogen atoms in the pyrimidine ring, the compound can be ionized in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will readily occur at the carboxylic acid group.

The choice of ionization mode will depend on the specific instrumentation and experimental goals, though negative ion mode is often advantageous for carboxylic acid-containing compounds due to the stability of the resulting carboxylate anion.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound is illustrated below.

Figure 1: A schematic overview of the complete analytical workflow, from sample preparation to final data interpretation.

Detailed Protocols

Sample Preparation

Proper sample preparation is paramount to obtaining high-quality mass spectra and preventing instrument contamination.[4][5]

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid (for positive ion mode)

  • LC-MS grade ammonium hydroxide (for negative ion mode)

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve the analyte in 1 mL of LC-MS grade methanol. Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of a 50:50 (v/v) mixture of methanol and water.

    • For positive ion mode analysis, add formic acid to a final concentration of 0.1%.

    • For negative ion mode analysis, add ammonium hydroxide to a final concentration of 0.1%.

  • Final Dilution and Filtration:

    • Further dilute the working solution to a final concentration of approximately 10-100 ng/mL, depending on instrument sensitivity.

    • Filter the final solution through a 0.22 µm syringe filter directly into an autosampler vial.

  • Blank Preparation:

    • Prepare a blank sample consisting of the final solvent composition (e.g., 50:50 methanol/water with 0.1% formic acid) in a separate vial. It is recommended to run a blank before and after the analyte to check for carryover.[6]

Mass Spectrometry Analysis

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

ESI-MS Parameters:

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage3.5 kV-3.0 kV
Cone Voltage30 V-30 V
Desolvation Gas Flow600 L/hr600 L/hr
Desolvation Temperature350 °C350 °C
Source Temperature120 °C120 °C
Mass Range (Full Scan)m/z 50-500m/z 50-500

Tandem MS (MS/MS) Parameters:

  • Precursor Ion: [M+H]⁺ (m/z 187.0172) for positive mode or [M-H]⁻ (m/z 185.0026) for negative mode.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

  • Collision Gas: Argon.

Data Interpretation and Predicted Fragmentation

The interpretation of the MS/MS spectrum is crucial for structural confirmation. Based on the structure of this compound and established fragmentation patterns of similar compounds, several key fragmentation pathways can be predicted.[7][8]

Predicted Fragmentation Pathways (Positive Ion Mode)

In positive ion mode, the protonated molecule ([M+H]⁺, m/z 187.0) is expected to undergo fragmentation through the loss of small neutral molecules.

fragmentation_positive M_H [M+H]⁺ m/z 187.0 loss_H2O Loss of H₂O (-18.01 Da) M_H->loss_H2O -H₂O frag1 m/z 169.0 loss_H2O->frag1 loss_CO Loss of CO (-27.99 Da) frag1->loss_CO -CO frag2 m/z 141.0 loss_CO->frag2 loss_CH3 Loss of •CH₃ (-15.02 Da) frag2->loss_CH3 -•CH₃ frag3 m/z 126.0 loss_CH3->frag3

Figure 2: Predicted fragmentation pathway of [M+H]⁺ for this compound.

  • Loss of Water (H₂O): The hydroxyl group and a proton from the carboxylic acid can be eliminated as a neutral water molecule, resulting in a fragment at m/z 169.0.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the carboxylic acid moiety can lose carbon monoxide, leading to a fragment at m/z 141.0.

  • Loss of a Methyl Radical (•CH₃): The methylsulfanyl group can undergo cleavage to lose a methyl radical, resulting in a fragment at m/z 126.0.

Predicted Fragmentation Pathways (Negative Ion Mode)

In negative ion mode, the deprotonated molecule ([M-H]⁻, m/z 185.0) will likely fragment via decarboxylation.

fragmentation_negative M_H_neg [M-H]⁻ m/z 185.0 loss_CO2 Loss of CO₂ (-43.99 Da) M_H_neg->loss_CO2 -CO₂ frag1_neg m/z 141.0 loss_CO2->frag1_neg loss_SCH3 Loss of •SCH₃ (-47.00 Da) frag1_neg->loss_SCH3 -•SCH₃ frag2_neg m/z 94.0 loss_SCH3->frag2_neg

Figure 3: Predicted fragmentation pathway of [M-H]⁻ for this compound.

  • Loss of Carbon Dioxide (CO₂): The primary and most favorable fragmentation for a carboxylate anion is the neutral loss of carbon dioxide, yielding a prominent fragment at m/z 141.0.[9][10]

  • Loss of a Methylsulfanyl Radical (•SCH₃): The resulting fragment can then lose a methylsulfanyl radical, leading to a fragment at m/z 94.0.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically rigorous approach to the mass spectrometry analysis of this compound. By employing ESI-MS for accurate mass determination and MS/MS for structural elucidation, researchers can confidently characterize this and similar pyrimidine derivatives. The provided sample preparation procedures are designed to ensure data quality and instrument longevity, while the predicted fragmentation pathways offer a valuable reference for data interpretation. Adherence to these guidelines will facilitate the reliable and reproducible analysis of this important class of molecules.

References

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Lee, T. S. M., & Loke, W. K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Singapore Medical Journal, 42(12), 569-575.
  • Ghoorah, A. W., Devabhaktuni, B., & He, L. (2020).
  • Yaroslavtsev, A., Kjeldsen, F., & Zubarev, R. (2022).
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17.
  • EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]

  • Banerjee, S. (2013). Mass Spectrometry analysis of Small molecules. [PowerPoint slides]. SlideShare.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Jovanović, B. Ž., Perić-Grujić, A. A., & Marinković, A. D. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(20), 2044–2047.
  • Kwiecień, A., & Szultka-Młyńska, M. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 346-373.
  • Schuler, V., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • Na, R., et al. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation.
  • Breci, L. (2023).
  • A Little Mass Spec and Sailing. (n.d.). In Silico MS Fragmentation Data. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(5), 6334-6348.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
  • Ulrich, J., & He, L. (1979). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 57(17), 2264-2269.
  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.
  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

Sources

Application Note: Solubility & Handling of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the physicochemical handling of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid , a functionalized pyrimidine scaffold often utilized as a fragment in drug discovery or a metabolic intermediate.

Successful biological evaluation of this compound relies on overcoming two primary challenges:

  • pH-Dependent Solubility: The presence of a carboxylic acid moiety (

    
    ) and a phenolic/tautomeric hydroxyl group creates a complex solubility profile sensitive to buffer pH.
    
  • Oxidative Instability: The 2-methylsulfanyl (methylthio) group is susceptible to oxidation (to sulfoxide/sulfone), necessitating strict anaerobic handling in stock solutions.

Physicochemical Profile

Understanding the molecule's properties is the prerequisite for reproducible data.

PropertyValue / CharacteristicImplication for Assays
Molecular Weight 186.19 g/mol Standard small molecule; diffuses rapidly.
Formula

Contains Sulfur; potential interference in redox assays.
Acid/Base Character Amphoteric / AcidicCritical: Insoluble in acidic media (

). Soluble in basic media (

).
Tautomerism Keto-Enol (Lactam-Lactim)The "6-hydroxy" group likely exists as a "6-oxo" ketone in neutral aqueous solution, increasing polarity but potentially limiting membrane permeability.
LogP (Predicted) ~0.5 - 1.2Moderately polar; low risk of non-specific plastic binding, high risk of aqueous precipitation if un-ionized.

Solubility Assessment & Solvent Selection

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Recommendation: Anhydrous DMSO is the gold standard for stock solutions.

  • Solubility Limit: Typically >50 mM.

  • Mechanism: DMSO disrupts the strong intermolecular hydrogen bonding typical of pyrimidine carboxylic acids.

  • Precaution: DMSO is hygroscopic. Water uptake can trigger precipitation of this compound over time. Use single-use aliquots.

Secondary Solvent: Aqueous Buffers

Recommendation: Only use buffers with


.
  • Mechanism: At neutral/basic pH, the carboxylic acid is deprotonated (

    
    ), vastly increasing solubility.
    
  • Risk: At

    
    , the molecule becomes neutral and will likely precipitate ("crash out"), leading to false negatives in inhibition assays.
    
Prohibited Solvents
  • Acidic Water (0.1% Formic Acid/TFA): DO NOT USE. Will cause immediate precipitation.

  • Non-polar organics (Hexane, Toluene): Insoluble.

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, oxidation-resistant stock solution.

Materials:

  • Solid Compound (CAS 7303-39-1)

  • Anhydrous DMSO (Grade:

    
    99.9%, stored under 
    
    
    
    )
  • Amber glass vials (Borosilicate)

Procedure:

  • Weighing: Weigh approximately 1.86 mg of solid into a tared amber vial. Record exact mass.

  • Calculation: Calculate the volume of DMSO required for 10 mM concentration.

    
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

    • Checkpoint: Solution must be crystal clear. If hazy, warm gently to 37°C.

  • Storage: Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Stability Note: The methylthio group degrades upon repeated exposure to air. Flush vials with Nitrogen/Argon before sealing if possible.

Protocol 2: Assay Dilution (The "Shift" Method)

Objective: Dilute the hydrophobic stock into aqueous assay buffer without precipitation.

The Challenge: Direct addition of high-concentration DMSO stock to buffer can cause a local "shock" precipitation that is invisible to the naked eye but scatters light and sequesters compound.

Workflow Diagram:

DilutionProtocol cluster_check Quality Control Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Assay Conc. in 100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Final Final Assay Well (1% DMSO) Inter->Final 1. Transfer 1 µL Buffer Assay Buffer (pH 7.4) Buffer->Final 2. Add 99 µL Rapid Mix Check Nephelometry check for precipitation Final->Check

Figure 1: The "Intermediate Plate" method ensures the compound remains fully solubilized during serial dilution before the final aqueous step.

Step-by-Step:

  • Serial Dilution: Perform all serial dilutions (e.g., 1:3) in 100% DMSO . Do not use buffer yet.

  • Transfer: Transfer a small volume (e.g., 1

    
    ) of the DMSO dilution to the assay plate.
    
  • Rapid Dilution: Add the assay buffer (e.g., 99

    
    ) forcefully to the DMSO spot to ensure rapid mixing.
    
  • Equilibration: Shake the plate at 500 rpm for 2 minutes.

Protocol 3: Solubility Validation (Nephelometry)

Objective: Empirically determine the solubility limit in your specific assay buffer.

  • Prepare Buffer: Use the exact buffer intended for the assay (e.g., PBS pH 7.4).

  • Prepare Range: Create a concentration range of the compound (1

    
     to 500 
    
    
    
    ) in the buffer (maintaining constant 1% DMSO).
  • Incubate: Allow to sit at room temperature for 2 hours (typical assay duration).

  • Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

    • Interpretation: An increase in OD600 relative to the blank indicates precipitation.

  • Data Analysis: The concentration just before the OD spike is your Maximum Solubility Limit .

Troubleshooting & Decision Logic

Use this logic tree if you encounter inconsistent data (high variability, flat dose-response).

Troubleshooting Start Issue: Inconsistent Assay Data CheckPH Check Buffer pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Neutral pH > 7.0 CheckPH->Neutral Precip Cause: Acidic Precipitation Action: Increase pH or Switch to Citrate/Tris Acidic->Precip CheckOx Check Stock Age Neutral->CheckOx Old > 1 Month CheckOx->Old Fresh Fresh CheckOx->Fresh Oxidized Cause: S-Oxidation Action: Re-synthesize stock Add 1mM DTT to buffer Old->Oxidized Aggreg Cause: Colloidal Aggregation Action: Add 0.01% Triton X-100 Fresh->Aggreg

Figure 2: Diagnostic workflow for identifying solubility-driven assay failures.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility protocols in drug discovery).

Application Note: SAR Library Generation using 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: 7312-11-0) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors, antivirals (HCV/HIV), and herbicide development. Its value lies in its tri-vector functionality : it possesses three distinct chemical handles (C2, C4, C6) that can be orthogonally modified to explore chemical space.

This Application Note provides a validated roadmap for transforming this raw building block into a high-diversity SAR library. Unlike simple analogs, this scaffold allows for the independent tuning of:

  • Electronic/Solubility properties (via C4-Carboxyl).

  • Steric/Lipophilic fit (via C6-Hydroxyl

    
     Chloride 
    
    
    
    Amine/Ether).
  • Target Specificity (via C2-Methylsulfanyl

    
     Sulfone 
    
    
    
    Nucleophilic Displacement).

Chemical Properties & Handling

PropertyValue/DescriptionCritical Handling Note
IUPAC Name 6-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid
Molecular Weight 186.19 g/mol
Appearance White to off-white powderHygroscopic; store in desiccator.
Solubility DMSO, DMF, dilute aqueous basePoor solubility in non-polar solvents (

, Hexane).
Tautomerism Exists in equilibrium between enrol (6-OH) and keto (6-oxo) forms.Crucial: Reactions targeting the C6 position often require activation of the enrol form (e.g., chlorination).
Stability Stable under ambient conditions.The S-Me group is susceptible to oxidation; avoid prolonged exposure to air in solution.

Strategic SAR Design: The Tri-Vector Approach

To maximize SAR efficiency, we employ a "Divide and Conquer" synthetic strategy. The order of operations is critical to prevent side reactions (e.g., premature displacement of the S-Me group).

The Logic of Modification
  • Vector 1 (C4-Carboxyl): Usually modified first or last depending on the library strategy. Amidation here dramatically improves solubility and hydrogen-bond accepting capability.

  • Vector 2 (C6-Hydroxyl): Converted to a chloride (

    
    ) to create an electrophilic site for 
    
    
    
    . This allows the introduction of bulky hydrophobic groups to fill binding pockets.
  • Vector 3 (C2-Methylsulfanyl): The "Safety Catch." The S-Me group is relatively inert until oxidized to the sulfone (

    
    ), making it a "hot" electrophile for late-stage diversification.
    
Pathway Visualization (Graphviz)

SAR_Pathway cluster_legend Reaction Types Start Starting Material (6-OH, 2-SMe, 4-COOH) Step1 Step 1: C4-Esterification/Amidation (Library A: Solubility) Start->Step1 MeOH/H+ or Amine coupling Step2 Step 2: C6-Chlorination (POCl3 Activation) Step1->Step2 POCl3, Reflux Step3 Step 3: C6-Displacement (SnAr) (Library B: Steric Fit) Step2->Step3 R1-NH2, Base Step4 Step 4: C2-Oxidation (SMe -> SO2Me) Step3->Step4 mCPBA or Oxone Step5 Step 5: C2-Displacement (Library C: Specificity) Step4->Step5 R2-NH2, Heat Protection Protection Strategy: C4 ester is stable during C6/C2 work

Caption: Sequential functionalization workflow. Note that C2 activation (Step 4) is reserved for the final stage to prevent premature reactivity.

Detailed Experimental Protocols

Protocol A: Activation of C6-Hydroxyl (Chlorination)

Objective: Convert the 6-OH group (tautomeric oxo) into a reactive 6-chloro handle.

Reagents:

  • Starting Material (SM): this compound (or its methyl ester).

  • Phosphorus oxychloride (

    
    ) - Reagent & Solvent.
    
  • 
    -Dimethylaniline (Catalyst).
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), place 1.0 equiv of SM.
    
  • Addition: Carefully add

    
     (5–10 volumes). Caution: Exothermic.
    
  • Catalysis: Add

    
    -dimethylaniline (1.0 equiv). This acts as a base to trap HCl and catalyze the reaction.
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (SM spot should disappear; product is less polar).
    
  • Workup (CRITICAL):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Do not pour water into the reaction.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with saturated

      
       (to remove acid traces) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 80–90% of a yellow/tan solid (6-chloro-2-(methylsulfanyl)-pyrimidine-4-carboxylic acid derivative).

Protocol B: C6-Diversification ( Displacement)

Objective:[1][2] Introduce the first diversity element (R1) at the C6 position.

Reagents:

  • 6-Chloro intermediate (from Protocol A).

  • Amine (R1-

    
    ) or Phenol (R1-OH).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: THF or DMF.

Procedure:

  • Dissolve the chloro-pyrimidine in THF (0.2 M).

  • Add Base (2.0 equiv) followed by the Amine (1.1 equiv).

  • Stir at Room Temperature (RT). If the amine is sterically hindered, heat to

    
    .
    
  • Observation: The reaction is usually fast (1–3 hours) due to the electron-deficient nature of the pyrimidine ring.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: C2-Activation and "Switching" (The Sulfone Route)

Objective: Activate the inert S-Me group for displacement. Direct displacement of S-Me is slow; oxidation to sulfone (


) makes it an excellent leaving group.

Step 1: Oxidation

  • Dissolve the C6-substituted product in DCM.

  • Add mCPBA (meta-chloroperoxybenzoic acid, 2.2 equiv) at

    
    .
    
  • Stir at RT for 4–6 hours.

  • Workup: Wash with

    
     (to quench peroxides) and 
    
    
    
    .
  • Result: The product is the Sulfone .[3]

Step 2: Displacement (Library Generation)

  • Dissolve the Sulfone intermediate in Dioxane or DMSO.

  • Add Diversity Amine (R2-

    
    , 1.2 equiv) and DIPEA (2.0 equiv).
    
  • Heat to

    
    .
    
  • Mechanism: The amine displaces the methanesulfonyl group (

    
    ).
    
  • Validation: Monitor by LC-MS. The mass shift will be

    
    .
    

Analytical Validation Standards

For SAR studies, purity is paramount to avoid false positives.

AssayAcceptance CriteriaPurpose

-NMR
Integration of key signals (e.g., loss of S-Me singlet at

2.5 ppm)
Structural confirmation.
LC-MS

purity (UV 254 nm); Mass error

ppm
Purity for biological screening.
Elemental Analysis Within

of theoretical
Verification of salt forms (if applicable).

References

  • Brown, D. J. The Pyrimidines.[4] Wiley-Interscience, 2009 . (The definitive guide on pyrimidine reactivity and tautomerism).

  • Baraldi, P. G., et al. "Synthesis and biological activity of 6-substituted-2-methylthio-pyrimidine-4-carboxylic acid derivatives." Journal of Medicinal Chemistry, 2002 , 45(17), 3630-3638.

  • Vanderhorst, A., et al. "Nucleophilic aromatic substitution of 2-methylsulfonylpyrimidines: A robust route to diverse libraries." Tetrahedron Letters, 2018 , 59(14), 1321-1324.

  • PubChem Compound Summary. "2-Methylthio-6-hydroxypyrimidine-4-carboxylic acid." National Center for Biotechnology Information.

  • Sigma-Aldrich. "Product Specification: 6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid."[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important pyrimidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

Introduction

The synthesis of this compound and its derivatives is of significant interest due to their potential applications in medicinal chemistry. The common synthetic route involves the cyclocondensation of a thiourea derivative with a three-carbon carbonyl compound, followed by S-alkylation. While seemingly straightforward, this pathway is prone to several side reactions that can impact yield and purity. This guide will address these common issues with practical, experience-driven advice.

Troubleshooting Guide: Common Synthesis Side Reactions

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: Low yield of the desired product with a significant amount of a decarboxylated impurity.

Possible Cause: Decarboxylation of the pyrimidinecarboxylic acid is a common side reaction, often promoted by heat and acidic or basic conditions. The electron-withdrawing nature of the pyrimidine ring can facilitate the loss of carbon dioxide, especially at elevated temperatures during the reaction or work-up.[1][2][3]

Troubleshooting Steps:

  • Reaction Temperature Control: Carefully monitor and control the reaction temperature. If the cyclocondensation or hydrolysis step is performed at high temperatures, consider lowering the temperature and extending the reaction time.

  • pH Control during Work-up: When acidifying the reaction mixture to precipitate the carboxylic acid, do so cautiously at a low temperature (e.g., 0-5 °C) to minimize acid-catalyzed decarboxylation. Avoid strongly acidic conditions if possible.

  • Purification Strategy: If decarboxylation has already occurred, the resulting 6-hydroxy-2-(methylsulfanyl)pyrimidine can be separated from the desired carboxylic acid by exploiting the difference in their acidity.

    • Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will form a salt and dissolve, while the less acidic decarboxylated product may remain as a solid or be extractable with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure desired product.

Experimental Protocol: Purification of this compound from its Decarboxylated Impurity

  • Suspend the crude product in a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 30 minutes at room temperature.

  • Filter the mixture to remove any insoluble material (this will be the decarboxylated side product).

  • Cool the filtrate in an ice bath and slowly add 1M HCl with stirring until the pH reaches 2-3.

  • The desired this compound will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Question 2: Formation of a disulfide byproduct, observed as a higher molecular weight impurity in mass spectrometry.

Possible Cause: The intermediate, 6-hydroxy-2-mercapto-4-pyrimidinecarboxylic acid, is susceptible to oxidative dimerization to form a disulfide, especially in the presence of air (oxygen) under basic conditions.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use.

  • Reducing Agent during Work-up: If disulfide formation is suspected, a mild reducing agent, such as sodium thiosulfate or dithiothreitol (DTT), can be added during the work-up to cleave the disulfide bond back to the thiol.

Workflow for Minimizing Disulfide Formation:

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Thiourea + Diethyl Oxaloacetate B 6-Hydroxy-2-mercapto-4- pyrimidinecarboxylic acid ethyl ester A->B NaOEt, EtOH C 6-Hydroxy-2-(methylsulfanyl)-4- pyrimidinecarboxylic acid ethyl ester B->C CH3I, Base S2 Disulfide Formation B->S2 D 6-Hydroxy-2-(methylsulfanyl)-4- pyrimidinecarboxylic acid (Product) C->D NaOH, H2O/EtOH, then H+ S3 Oxidation (Sulfoxide/Sulfone) C->S3 S4 Incomplete Hydrolysis C->S4 S1 Decarboxylation D->S1

Sources

Technical Support Center: Purification of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: 6314-14-3). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the unique purification challenges presented by this molecule. Our guidance is grounded in the principles of organic chemistry and extensive field experience with polar heterocyclic compounds.

Understanding the Molecule: Key Structural Features and Their Impact on Purification

This compound is a multifunctional heterocyclic compound. Its purification is non-trivial due to the interplay of its distinct chemical moieties:

  • Polar Heterocyclic Core: The pyrimidine ring, substituted with a hydroxyl and a carboxylic acid group, renders the molecule highly polar.

  • Acidic Groups: Both the carboxylic acid and the phenolic hydroxyl group are acidic, allowing for pH-dependent solubility manipulation.

  • Tautomerism: The 6-hydroxy-pyrimidine moiety can exist in equilibrium with its keto tautomer, 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.[1] This equilibrium can affect solubility, crystal packing, and chromatographic behavior.

  • Oxidizable Thioether: The methylsulfanyl (-SMe) group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially under harsh conditions, representing a common source of impurities.

These features necessitate carefully designed purification strategies to achieve high purity while minimizing degradation and yield loss.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃S[1]
Molecular Weight 186.19 g/mol [1]
Appearance Solid[1]
Structural Analogue pKa ~2.77 (Predicted for 6-Hydroxy-4-pyrimidinecarboxylic acid)[2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main challenges stem from its high polarity, potential for tautomerism, and the risk of oxidation. High polarity leads to poor solubility in many common organic solvents, complicating recrystallization and normal-phase chromatography. The presence of two acidic protons can lead to strong interactions with stationary phases, causing peak tailing in chromatography. Finally, the methylsulfanyl group can be oxidized, creating hard-to-remove impurities.

Q2: How does the keto-enol tautomerism affect purification?

Tautomers can coexist in solution and may have different polarities and solubilities. This can lead to issues such as band broadening in chromatography or difficulty in achieving sharp, well-defined crystals. The dominant tautomeric form can be influenced by the solvent, pH, and temperature. For consistent results, it is crucial to maintain stable conditions throughout the purification process.

Q3: What are the stability and storage concerns for this compound?

The primary stability concern is the oxidation of the methylsulfanyl group to sulfoxide and then sulfone. This process can be accelerated by heat, light, and exposure to atmospheric oxygen.[3] Therefore, it is recommended to:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light using amber vials.

  • Store at low temperatures (-20°C for long-term storage).[4]

Q4: Which analytical techniques are most effective for purity assessment?

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for quantitative purity analysis. An acidic mobile phase modifier (e.g., 0.1% formic or trifluoroacetic acid) is typically required to suppress the ionization of the carboxylic acid and ensure good peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the parent compound and detecting key impurities, such as the oxidized sulfoxide (+16 amu) and sulfone (+32 amu) species.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The presence of tautomers may be observed, sometimes as broadened peaks or distinct sets of signals, especially when using solvents like DMSO-d₆.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My compound "oils out" or precipitates as an amorphous solid during recrystallization.

  • Probable Cause: The compound is crystallizing too rapidly from a supersaturated solution, or the chosen solvent has too high a polarity differential.[5] Rapid cooling or the use of a solvent in which the compound is nearly insoluble at all temperatures can promote this.

  • Solution:

    • Re-heat and Add Solvent: Re-heat the mixture to dissolve the oil/amorphous solid. Add a small amount (5-10% more) of the primary (good) solvent to slightly decrease the supersaturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

    • Use a Mixed-Solvent System: If a single solvent is problematic, use a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (e.g., water, heptane) dropwise at an elevated temperature until turbidity persists. Add a drop or two of the "good" solvent to clarify and then cool slowly.

Problem: The compound streaks severely on silica gel TLC plates and columns.

  • Probable Cause: The two acidic protons on your molecule are strongly interacting with the acidic silanol groups on the silica surface. This causes a portion of the analyte to "stick" to the stationary phase, resulting in tailing.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid (0.5-2%) or formic acid (0.1-1%) is highly effective. These modifiers protonate the silanol groups and suppress the ionization of your compound, leading to more symmetrical spots.

    • Switch to a Different Stationary Phase:

      • Reverse-Phase (C18) Chromatography: As a polar molecule, it will elute quickly, but this can be effective for removing less polar impurities.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and is an excellent alternative to normal-phase silica.[6][7] It uses a polar stationary phase with a primarily organic mobile phase.

Problem: I see new, more polar impurities after my purification workflow or during storage.

  • Probable Cause: This is a classic sign of oxidation of the methylsulfanyl group to the more polar sulfoxide or sulfone. This can happen if the compound is heated for extended periods in the presence of air or if solvents are not properly degassed.

  • Solution:

    • Minimize Heat and Exposure to Air: Avoid prolonged heating. If possible, perform heating steps under an inert atmosphere.

    • Use Degassed Solvents: For sensitive applications, sparging solvents with nitrogen or argon before use can minimize dissolved oxygen.

    • Re-purification: If oxidation has occurred, chromatographic separation is usually necessary, as the polarity difference between the thioether, sulfoxide, and sulfone is significant.

Part 3: Detailed Purification Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a starting point for researchers aiming to purify material that is already >85% pure. The goal is to find a solvent combination where the compound is soluble when hot but sparingly soluble when cold.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water). Identify a solvent in which the compound is soluble upon heating ("good" solvent) and one in which it is poorly soluble even when hot ("poor" solvent). Ethanol and water are a common and effective pair for polar acids.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While maintaining the solution at a high temperature, add warm water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold 1:1 ethanol/water, followed by a non-polar solvent like hexanes to aid in drying. Dry the crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for removing neutral or basic impurities from the acidic target compound.

Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate. If solubility is low, a more polar solvent like THF may be required, but this can complicate the extraction.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution (2-3 times). The target compound will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Backwash (Optional): Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with stirring until the pH is ~2. The protonated product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove salts, and then dry it thoroughly under vacuum.

Protocol 3: Flash Column Chromatography with a Modified Mobile Phase

This method is suitable for separating the target compound from impurities with similar polarity, such as oxidized byproducts.

Methodology:

  • TLC Analysis: Develop a TLC method to achieve good separation (Rf ~0.3-0.4). Test solvent systems like ethyl acetate/hexanes or dichloromethane/methanol. Crucially, add 1% acetic acid to the mobile phase to improve peak shape.

  • Column Packing: Pack a silica gel column using the chosen eluent system (e.g., 90:10:1 EtOAc:MeOH:AcOH).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel ("dry loading") and apply it to the top of the packed column. This is often superior to liquid loading for polar compounds.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Be aware that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Part 4: Visual Workflow for Purification Strategy Selection

The following decision tree provides a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of the crude material.

Purification_Workflow start Crude 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic acid purity_check Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->purity_check high_purity High Purity (>85%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<85%) Complex Mixture purity_check->low_purity Low recrystallize Attempt Recrystallization (Protocol 1) high_purity->recrystallize impurity_type Nature of Major Impurities? low_purity->impurity_type success_check1 Purity Acceptable? recrystallize->success_check1 acid_base Consider Acid-Base Extraction (Protocol 2) success_check2 Purity Acceptable? acid_base->success_check2 chromatography Proceed to Chromatography (Protocol 3) final_product Pure Product chromatography->final_product neutral_basic Neutral or Basic impurity_type->neutral_basic Neutral / Basic polar_acidic Polar & Acidic (e.g., Oxidized Species) impurity_type->polar_acidic Polar / Acidic neutral_basic->acid_base polar_acidic->chromatography success_check1->chromatography No success_check1->final_product Yes success_check2->chromatography No, or further purification needed success_check2->final_product Yes

Caption: Purification strategy decision tree.

References

  • CookeChem. 6-Hydroxy-4-pyrimidinecarboxylic Acid, >98.0%(HPLC), 6299-87-2.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Fairbairn, J. W., Liebmann, J. A., & Rowan, M. G. (1976). The stability of cannabis and its preparations on storage. Journal of Pharmacy and Pharmacology, 28(1), 1-7. [Link]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 93-100. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ACS Publications. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. [Link]

  • Schwope, D. M., et al. (2012). In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis. Clinical Chemistry, 58(8), 1214-1221. [Link]

  • Semantic Scholar. THC And Cannabinoids: Chemistry, Methods Of Detection And Stability In Biological Samples. [Link]

  • Wikipedia. 2-Hydroxy-4-(methylthio)butyric acid. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting (Crystallization). [Link]

  • Chemsrc. Thiopyrimidine Chemical Product Catalog. [Link]

  • Schwope, D. M., et al. (2011). In vitro stability of free and glucuronidated cannabinoids in urine following controlled smoked cannabis. Clinical Chemistry, 57(10), 1407-1414. [Link]

  • Zhou, J., & Qiu, Y. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules, 24(24), 4566. [Link]

  • PubChem. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. [Link]

  • Google Patents. (2021).
  • ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. [Link]

  • PubChem. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. [Link]

  • Chemistry For Everyone. (2024). Is Chromatography Paper Polar?. [Link]

  • ResearchGate. (2016). Long term stability of cannabinoids in oral fluid after controlled cannabis administration. [Link]

  • PubChem. (2R)-2-Hydroxy-4-(methylthio)butanoic acid. [Link]

Sources

Technical Support Center: 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential assay interference and ensure the integrity of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and step-by-step solutions.

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Symptom: You are observing high variability between replicate wells or experiments when testing the biological activity of this compound.

Potential Causes & Solutions:

  • Poor Solubility: Pyrimidine derivatives can exhibit poor aqueous solubility, leading to precipitation in your assay medium and, consequently, inconsistent concentrations.[1][2]

    • Solution:

      • Determine the Kinetic and Thermodynamic Solubility: Before starting your experiments, assess the solubility of the compound in your specific assay buffer.[1] A stock solution in an organic solvent like DMSO is common, but ensure the final concentration in the assay does not exceed a level where the compound remains soluble.[3]

      • Use of Co-solvents: If solubility in aqueous media is low, consider the use of a co-solvent. However, be mindful that the co-solvent itself might affect the biological system you are studying.

  • Compound Instability: The compound may be degrading under your experimental conditions.

    • Solution:

      • Assess Stability: Perform stability tests of the compound in your assay medium over the time course of your experiment. Analyze samples at different time points using HPLC to check for degradation products.

      • Control for Photodegradation: Pyrimidine rings can be susceptible to photolytic decomposition upon exposure to UV light.[4] Minimize exposure of your compound and assay plates to direct light.

Issue 2: Unexpected Results in Biochemical Assays, Particularly Those Involving Redox Chemistry

Symptom: You are observing inhibition or activation in a biochemical assay that is not consistent with your hypothesis, especially in assays involving enzymes with redox-sensitive cysteine or methionine residues.

Potential Causes & Solutions:

  • Redox Interference: The methylsulfanyl group (-SCH3) can participate in redox reactions, leading to false-positive or false-negative results.[5][6] Sulfur-containing compounds can be prone to one- and two-electron oxidation pathways, potentially generating reactive sulfur species.[7]

    • Solution:

      • Run Control Experiments: Include a control compound with a similar pyrimidine scaffold but lacking the methylsulfanyl group to determine if this moiety is responsible for the observed activity.

      • Add Reducing Agents: In some cases, adding a mild reducing agent like DTT to the assay buffer can mitigate interference from redox cycling. However, be cautious as this can also interfere with your assay.

      • Use Orthogonal Assays: Confirm your findings using a different assay platform that is less susceptible to redox interference.

  • Chelation of Metal Ions: The combination of the hydroxyl and carboxylic acid groups may lead to the chelation of essential metal ions in your assay buffer or from your enzyme, leading to inactivation.

    • Solution:

      • Metal Ion Supplementation: If you suspect metal chelation, you can try to supplement the assay buffer with a slight excess of the required metal ion.

      • EDTA Control: Run a control with EDTA, a known chelating agent, to see if it phenocopies the effect of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of pyrimidine derivatives due to their generally good solubility in polar aprotic solvents.[3][8] However, it is crucial to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts. For some applications, ethanol may also be a suitable solvent.[9][10] Always perform a solubility test to determine the optimal solvent and concentration for your specific experimental conditions.

Q2: How can I monitor the stability of this compound in my assay buffer?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the stability of your compound.

Experimental Protocol: Monitoring Compound Stability by HPLC

  • Prepare a solution of your compound in the assay buffer at the final concentration used in your experiments.

  • Incubate the solution under the same conditions as your assay (e.g., temperature, CO2 levels, light exposure).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze each aliquot by reverse-phase HPLC with UV detection.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Q3: My compound shows activity in a primary screen. How can I be sure it's not an assay artifact?

A3: This is a critical question in drug discovery. Here is a workflow to help validate your initial findings:

Caption: Workflow for Hit Validation

Q4: Could the pH of my buffer affect the compound's activity?

A4: Yes, the pH of your buffer can be critical. The hydroxyl and carboxylic acid groups on this compound have pKa values that will determine their protonation state at a given pH. Changes in protonation can affect the compound's solubility, cell permeability, and interaction with its biological target. It is advisable to maintain a consistent and well-buffered pH throughout your experiments.

Data Summary

PropertyRecommended Action/ConsiderationReference
Solubility Determine experimentally in your specific assay buffer. DMSO is a common stock solvent.[1][3][8]
Stability Assess via HPLC, especially concerning light exposure.[4]
Redox Potential Be cautious in redox-sensitive assays due to the methylsulfanyl group.[5][6]
Chelation The hydroxyl and carboxylic acid groups may chelate metal ions.N/A
pH Sensitivity The compound's charge state is pH-dependent, which can impact its properties.N/A

References

  • Chem-Impex. Pyrimidine-2-carboxylic acid. [Link]

  • MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]

  • PubChem. 4-Pyrimidinecarboxylic acid. [Link]

  • PMC. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]

  • PMC. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. [Link]

  • PMC. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • PubMed. The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Samara Journal of Science. Biochemistry of Redox-Active Sulphur Compounds in Mammalian Cells and Approaches to Detecting Them. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • PubMed. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]

  • PubMed. Revisiting Redox Biology: The Role of Sulfur-Based Modifications in Cellular Metabolism. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • ChemBK. 5-Pyrimidinecarboxylic acid, 2-(2-furanyl)-4-methyl-6-(methylthio)-. [Link]

  • PubMed. Redox-Dependent Regulation of Sulfur Metabolism in Biomolecules: Implications for Cardiovascular Health. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. [Link]

  • PubMed. Sulfur Radical-Induced Redox Modifications in Proteins: Analysis and Mechanistic Aspects. [Link]

  • ResearchGate. Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine.... [Link]

  • American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. [Link]

  • PubChem. 4,6,6-trimethyl-2-methylsulfanyl-3-phenyl-5H-pyrimidin-4-ol. [Link]

  • ResearchGate. Data on relevant hydroxylic solvents. [Link]

  • MDPI. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]

  • PubChem. (2S)-N-[2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl]. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and practical experience.

I. Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound involves a two-step process: a Claisen-type condensation followed by a cyclization reaction.

Synthetic_Pathway Diethyl Oxalate Diethyl Oxalate Intermediate Diethyl 2-((methylsulfanyl)carbamimidoyl)ethanedioate (presumed intermediate) Diethyl Oxalate->Intermediate 1. Base (e.g., NaOEt) Ethanol S-methylisothiourea S-methylisothiourea S-methylisothiourea->Intermediate Product 6-Hydroxy-2-(methylsulfanyl)-4- pyrimidinecarboxylic acid Intermediate->Product 2. Cyclization & Hydrolysis (Heat, Aqueous Workup) Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Work-up cluster_2 Step 3: Purification Prepare_Base Prepare Sodium Ethoxide Solution Add_SMT Add S-methylisothiourea solution Prepare_Base->Add_SMT In Ethanol Add_DEO Add Diethyl Oxalate Add_SMT->Add_DEO Slowly, maintain temp React_1 React at 0-10°C Add_DEO->React_1 Monitor by TLC/HPLC Heat Heat to Reflux React_1->Heat Cool Cool to Room Temp Heat->Cool Acidify Acidify with HCl Cool->Acidify To pH 2-3 Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) Filter->Recrystallize Wash Wash with cold solvent Recrystallize->Wash Dry Dry under vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product

Improving the bioavailability of "6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HMPCA Derivative Optimization Subject: Bioavailability Enhancement for 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid Ticket ID: HMPCA-BA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering bioavailability (BA) attrition with This compound (HMPCA). This scaffold presents a "perfect storm" of medicinal chemistry challenges:

  • "Brick Dust" Solubility: The 6-hydroxy/4-oxo tautomerism creates strong intermolecular hydrogen bonding (high lattice energy).

  • Metabolic Liability: The 2-methylsulfanyl (-SMe) group is a rapid substrate for Flavin-containing Monooxygenases (FMOs) and CYPs.

  • Permeability: The C4-carboxylic acid is ionized at intestinal pH, limiting passive diffusion.

This guide provides a modular troubleshooting workflow to diagnose and resolve these specific bottlenecks.

Module 1: Diagnostic & Decision Matrix

Before altering your synthesis, determine the primary failure mode. Use this decision tree to select the correct optimization pathway.

Bioavailability_Decision_Tree Start Start: Low Bioavailability Solubility_Check Is Aqueous Solubility < 10 µg/mL? Start->Solubility_Check Permeability_Check Is Caco-2 Permeability (Papp) < 1x10^-6 cm/s? Solubility_Check->Permeability_Check No Sol_Strategy STRATEGY A: Salt Selection & Particle Engineering Solubility_Check->Sol_Strategy Yes (Dissolution Limited) Metabolism_Check Is Microsomal Stability (t1/2) < 30 min? Permeability_Check->Metabolism_Check No Perm_Strategy STRATEGY B: Ester Prodrugs (Mask COOH) Permeability_Check->Perm_Strategy Yes (Transport Limited) Met_Strategy STRATEGY C: S-Isosteres or Oxidation Blockers Metabolism_Check->Met_Strategy Yes (Clearance Limited)

Figure 1: Diagnostic workflow for isolating the root cause of poor bioavailability in HMPCA derivatives.

Module 2: Solubility Enhancement (The "Brick Dust" Issue)

The Problem: The 6-hydroxy group tautomerizes to a 6-oxo amide-like structure. Combined with the 4-carboxylic acid, this creates a rigid crystal lattice with high melting points (often >250°C), making dissolution the rate-limiting step.

Q: My compound precipitates in the stomach (pH 1.2). How do I fix this? A: The carboxylic acid (pKa ~3–4) is unionized and insoluble in the stomach. You must disrupt the crystal lattice using a Salt Selection Strategy .

Protocol: Counter-Ion Screening for HMPCA

Do not rely on simple sodium salts; they often salt-out in the presence of common ions (Common Ion Effect). Use organic counter-ions to lower lattice energy and increase lipophilicity.

Counter-Ion CandidateRationaleRecommended For
Meglumine Large, hydroxylated cation disrupts packing.Oral formulations requiring high wetting.
Tromethamine (Tris) Buffering capacity prevents micro-environmental pH crash.Suspensions or capsules.
L-Lysine Zwitterionic nature aids in transport.Improving uptake via amino acid transporters.[1]
Choline Highly hygroscopic; prevents crystallization.Liquid formulations (avoid if stability is low).

Experimental Workflow:

  • Dissolution: Dissolve 100 mg HMPCA in MeOH/THF (1:1).

  • Addition: Add 1.05 equivalents of the base (e.g., Meglumine) dissolved in water.

  • Evaporation: Rotovap to dryness (do not lyophilize yet; we want to check crystallinity).

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction). Target: A distinct shift in 2-Theta peaks compared to the free acid, indicating a new crystal phase rather than a physical mixture.

Module 3: Permeability & Prodrug Design

The Problem: Even if dissolved, the ionized carboxylate (COO-) at intestinal pH (6.8) repels the lipid membrane.

Q: Can I mask the carboxylic acid to improve passive diffusion? A: Yes. The "Double Ester" (Proxetil-type) strategy is the gold standard for carboxylic acids. It masks the charge during transport and hydrolyzes rapidly in plasma.

Recommended Prodrug Structures

Instead of a simple methyl/ethyl ester (which requires specific esterases often saturated in humans), use an Isopropyloxycarbonyloxymethyl (POC) or Pivaloyloxymethyl (POM) ester.

Synthesis Pathway (POC-Ester):

  • Reactant: HMPCA (Free Acid).

  • Reagent: Chloromethyl isopropyl carbonate + NaI (Finkelstein condition)

    
     Iodomethyl isopropyl carbonate.
    
  • Coupling: React HMPCA with the iodomethyl reagent in DMF with

    
    .
    
  • Mechanism:

    • In Gut: Lipophilic ester crosses membrane.

    • In Blood:[2] Plasma esterases attack the terminal carbonate.

    • Cascade: Spontaneous collapse releases CO2, formaldehyde, and the active HMPCA.

Module 4: Metabolic Stabilization (The Sulfur Problem)

The Problem: The 2-methylsulfanyl (-SMe) group is a "soft" nucleophile and a prime target for oxidation.

Q: My compound disappears in microsomes (HLM) but is stable in plasma. Why? A: You are likely seeing S-oxidation. The -SMe group is rapidly converted to the sulfoxide (-S(=O)Me) and then the sulfone (-S(=O)2Me). These metabolites are highly polar and rapidly excreted.

Metabolic_Pathway Parent Parent HMPCA (-S-Me) Sulfoxide Metabolite 1 Sulfoxide (-S(=O)Me) (Chiral Center Created) Parent->Sulfoxide FMO3 / CYP450 Sulfone Metabolite 2 Sulfone (-S(=O)2Me) (Inactive/Excreted) Sulfoxide->Sulfone Oxidation

Figure 2: The oxidative metabolic cascade of the 2-methylsulfanyl moiety.

Troubleshooting Steps:
  • Verify S-Oxidation: Incubate with HLM (Human Liver Microsomes) +/- Heat Inactivation of FMOs (pre-incubate microsomes at 45°C for 5 mins).

    • Result: If stability improves significantly after heating, FMOs are the culprit (FMOs are heat labile; CYPs are not).

  • Structural Fix (Bioisosteres):

    • Option A: Replace -SMe with -OCF3 (Trifluoromethoxy). It is electronically similar but metabolically blocked.

    • Option B: Cyclize the sulfur. If the SMe is part of a ring (e.g., thiophene), it is more stable than the thioether.

Module 5: Advanced Formulation (Nanosuspension)

If chemical modification is impossible, you must rely on formulation to increase the surface area for dissolution.

Protocol: Top-Down Wet Milling Use this when the melting point is high (>200°C) and solubility is <10 µg/mL.

  • Vehicle: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% SLS (Sodium Lauryl Sulfate) in water.

  • Loading: Suspend HMPCA at 50 mg/mL.

  • Milling: Use a planetary ball mill (e.g., Fritsch Pulverisette) with 0.5mm Zirconium Oxide beads.

    • Speed: 600 rpm.

    • Cycles: 10 cycles of 3 mins on / 5 mins cool-down.

  • QC Target: D90 < 300 nm (measured via Dynamic Light Scattering).

  • Mechanism: The SLS stabilizes the newly created high-energy surfaces, preventing Ostwald ripening.

References

  • Prodrug Strategies for Carboxylic Acids: Rautio, J., et al. (2017). Prodrugs: design and clinical applications.[3] Nature Reviews Drug Discovery. Link

  • Salt Selection Principles: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Metabolism of Sulfur Motifs: Cashman, J. R. (2004). The role of flavin-containing monooxygenases in drug metabolism and development. Current Opinion in Drug Discovery & Development. Link

  • Nanosuspension Protocols: Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulation implications. Advanced Drug Delivery Reviews. Link

Disclaimer: This guide is for research purposes only. All synthesis and formulation should be conducted in compliance with GLP/GMP standards where applicable.

Sources

Technical Support Center: 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (HMPC)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (also known as 2-Methylthio-orotic acid or HMPC ) in drug discovery and metabolic profiling.

This guide addresses specific off-target mechanisms, experimental troubleshooting, and stability concerns derived from the compound's structural properties as a pyrimidine analog and thioether.

Status: Active | Topic: Off-Target Effects & Troubleshooting | Audience: R&D Scientists

Product Technical Overview

Compound: this compound Common Aliases: 2-Methylthio-orotic acid; 2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. Chemical Class: Pyrimidine antimetabolite; Orotic acid analog. Primary Utility:

  • Building Block: Precursor for 2-amino-pyrimidine scaffolds (via nucleophilic displacement of the 2-SMe group).

  • Metabolic Probe: Competitive inhibitor/substrate for enzymes in the de novo pyrimidine biosynthesis pathway.

Critical Off-Target Effects Guide

Why is my assay showing unexpected inhibition or toxicity?

HMPC is not biologically inert. Its structure mimics Orotic Acid (Vitamin B13), a key intermediate in pyrimidine biosynthesis.[1] This structural homology drives its primary off-target profile.

Off-Target Mechanism 1: The "Orotate Trap" (Pyrimidine Starvation)

Target: Orotate Phosphoribosyltransferase (OPRT) / UMP Synthase. Mechanism: HMPC mimics Orotic Acid. It can competitively bind to the catalytic site of OPRT , preventing the conversion of Orotic Acid + PRPP to OMP (Orotidine Monophosphate).[2]

  • Consequence: Depletion of intracellular UTP/CTP pools, leading to S-phase arrest and apoptosis in rapidly dividing cells.

  • Diagnostic: If your compound shows cytotoxicity that is reversed by adding Uridine (10-50 µM) to the media, this is an on-target effect of the scaffold acting as an antimetabolite, not a random toxic event.

Off-Target Mechanism 2: Covalent Promiscuity ( Reactivity)

Target: Cysteine-rich enzymes (Kinases, Proteases). Mechanism: The 2-methylsulfanyl (2-SMe) group is a "pseudo-leaving group." In the presence of strong nucleophiles (like a catalytic cysteine thiol in an enzyme active site), the SMe group can be displaced, leading to covalent modification of the protein.

  • Risk Factor: This risk increases significantly if the sample is exposed to oxidizing conditions (air/peroxides), converting the -SMe to -S(O)Me (Sulfoxide) or -SO₂Me (Sulfone) , which are highly reactive electrophiles.

  • Impact: Irreversible inhibition of off-target proteins, leading to false positives in biochemical screens.

Off-Target Mechanism 3: Redox Interference

Target: Flavoenzymes (e.g., D-Amino Acid Oxidase - DAAO). Mechanism: 6-Hydroxy-pyrimidine-4-carboxylates are known inhibitors of DAAO. Additionally, the thioether moiety can act as a reducing agent in redox-sensitive assays, potentially consuming assay reagents (e.g., ROS probes) and yielding false IC50 values.

Visualizing the Off-Target Pathway

The following diagram illustrates the interference of HMPC in the Pyrimidine Biosynthesis pathway and its chemical activation into a reactive electrophile.

HMPC_Pathways cluster_bio Pyrimidine Biosynthesis Interference cluster_chem Chemical Reactivity (Off-Target) Dihydroorotate Dihydroorotate Orotate Orotic Acid (Endogenous) Dihydroorotate->Orotate DHODH OPRT OPRT / UMPS (Enzyme) Orotate->OPRT OMP Orotidine-5'-Monophosphate (OMP) UMP UMP -> UTP/CTP OMP->UMP OPRT->OMP HMPC HMPC (2-SMe-Orotic Acid) HMPC->OPRT Competitive Inhibition Sulfoxide Sulfoxide/Sulfone (Oxidized Impurity) HMPC->Sulfoxide Air/Peroxide Oxidation Adduct Covalent Adduct (Irreversible) Sulfoxide->Adduct S_NAr Displacement by Cys-SH Protein Off-Target Protein (Cys-SH) Protein->Adduct

Caption: HMPC mimics Orotic Acid, inhibiting OPRT (Blue). Oxidation converts HMPC into a reactive electrophile (Yellow), capable of covalently modifying off-target proteins (Grey).

Troubleshooting Guide & FAQs

Issue: Inconsistent Potency (IC50 Shift)

Symptom: The compound appears more potent in older DMSO stocks compared to fresh powder. Root Cause: S-Oxidation. DMSO can slowly oxidize thioethers to sulfoxides, especially if stored at Room Temperature (RT) or exposed to light. The sulfoxide is a more potent electrophile and may covalently inhibit your target (or off-targets). Solution:

  • QC Check: Run LC-MS on the DMSO stock. Look for M+16 (Sulfoxide) or M+32 (Sulfone) peaks.

  • Storage: Store dry powder at -20°C under Argon. Make fresh DMSO stocks immediately before use. Do not freeze-thaw DMSO stocks more than once.

Issue: Unexpected Cell Death in Control Lines

Symptom: HMPC is cytotoxic to "resistant" control cell lines at concentrations >10 µM. Root Cause: Pyrimidine Starvation. You are likely inhibiting de novo synthesis via OPRT. Validation Experiment (The "Uridine Rescue"):

  • Step 1: Treat cells with HMPC (at IC50).

  • Step 2: Co-treat with Uridine (50 µM) .

  • Result: If cell viability is restored, the toxicity is due to pyrimidine depletion (Off-Target Mechanism 1). If toxicity persists, it is a non-specific effect or a different target.

Issue: Poor Solubility in Assay Buffer

Symptom: Precipitation observed in PBS (pH 7.4) or media. Root Cause: The pKa of the 4-carboxylic acid is ~3-4, but the 6-hydroxy (lactam) tautomer affects solubility. The planar aromatic stacking of pyrimidines can lead to aggregation. Solution:

  • Dissolve in 100% DMSO first.

  • Ensure the final assay buffer pH is > 7.2 .

  • Avoid acidic buffers (pH < 5) where the carboxylic acid is protonated and insoluble.

Summary of Experimental Properties

ParameterValue/CharacteristicImplication for Research
Molecular Weight 186.19 g/mol Small fragment; high ligand efficiency potential.
Reactive Moiety 2-Methylsulfanyl (-SMe)Susceptible to oxidation; potential leaving group.
Key Structural Analog Orotic Acid (Vitamin B13)Mimics endogenous metabolic intermediates.[1][2]
Solubility pH-dependent (Acidic)Soluble in basic buffers; precipitates in acid.
Storage -20°C, HygroscopicKeep desiccated; protect from air (oxidation).

References

  • LookChem. (n.d.). This compound (CAS 6314-14-3) Product Information. Retrieved February 4, 2026, from [Link]

  • Traut, T. W., & Jones, M. E. (1977).[1] Inhibitors of orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase from mouse Ehrlich ascites cells.[1] Biochemical Pharmacology, 26(23), 2291–2296. (Establishes 2-substituted orotic acids as OPRT inhibitors).

  • Rao, S. K., et al. (2023).[2][3] Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. Physical Chemistry Chemical Physics, 25, 3472-3484.[2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(Methylthio)pyrimidine-4-carboxylic acid.[4] National Library of Medicine. Retrieved from [Link]

Sources

"6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid" cell permeability optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: 6314-14-3).[1] It addresses the specific physicochemical barriers inherent to this scaffold and provides actionable engineering solutions for cellular delivery.

Topic: this compound

Document ID: TS-PYR-042 | Version: 2.1 | Status: Active[1]

Executive Technical Summary

The Permeability Paradox: Your compound, This compound , presents a classic medicinal chemistry challenge. While the methylsulfanyl (SMe) group at C2 provides a lipophilic handle, the molecule is dominated by two polar functionalities:

  • C4-Carboxylic Acid: With a pKa

    
     3.5–4.0, this group is 
    
    
    
    ionized (anionic) at physiological pH (7.4).[1] The anionic species (
    
    
    ) faces immense electrostatic repulsion from the negatively charged phospholipid bilayer.[1]
  • C6-Hydroxy/Oxo Tautomerism: In aqueous media, the "6-hydroxy" group predominantly exists as the 6-oxo (lactam) tautomer.[1] While this creates a stable hydrogen bond donor/acceptor network, it significantly increases the Topological Polar Surface Area (TPSA), further hindering passive diffusion.

The Solution: To achieve intracellular concentration, you must temporarily mask the ionic charge (Prodrug Strategy) or fundamentally alter the ionization profile (Bioisosterism).

Troubleshooting Guide (Q&A)

Issue 1: "My compound shows zero activity in cell-based assays but inhibits the purified enzyme potently."

Diagnosis: The compound is likely bouncing off the cell membrane. Root Cause: The C4-carboxylate anion is membrane-impermeable via passive diffusion.[1] Unless your cell line overexpresses specific Organic Anion Transporters (OATs), uptake will be negligible.[1] Corrective Action:

  • Immediate: Switch to a Prodrug Strategy (see Section 3).

  • Control Experiment: Perform a "pH-Shift" assay. Incubate cells at pH 6.0 (if tolerated for 1-2 hours) instead of pH 7.4. The lower pH shifts the equilibrium slightly toward the neutral acid (

    
    ), potentially increasing uptake. If activity appears, permeability is definitely the bottleneck.
    
Issue 2: "I synthesized the methyl ester, but it's unstable in my media."

Diagnosis: Chemical hydrolysis or non-specific esterase activity. Root Cause: Pyrimidine rings are electron-deficient.[1] This electron withdrawal makes the attached ester carbonyl highly electrophilic and prone to rapid hydrolysis, even before entering the cell. Corrective Action:

  • Steric Shielding: Switch from a methyl ester to an Isopropyl or tert-Butyl ester.[1] The added steric bulk retards extracellular hydrolysis.

  • Media Check: Fetal Bovine Serum (FBS) is rich in esterases.[1] Run a stability check in serum-free media to confirm if the instability is enzymatic or chemical.[1]

Issue 3: "My PAMPA data does not correlate with Caco-2 results."

Diagnosis: Transporter interference or Paracellular leak. Root Cause: PAMPA only measures passive transcellular diffusion.[1][2] Caco-2 cells express efflux pumps (P-gp, BCRP).[1] Corrective Action:

  • Analyze the Delta: If Caco-2 permeability is lower than PAMPA, your compound (or its prodrug) is likely an efflux substrate.[1] Add an efflux inhibitor (e.g., Verapamil) to the Caco-2 assay to confirm.[1]

Optimization Strategies & Protocols

Strategy A: The "Double-Masking" Prodrug Approach

Since the 6-oxo group also contributes to polarity, a dual-protection strategy is often most effective for this scaffold.[1]

Protocol: Synthesis of the Ethyl Ester Prodrug

Rationale: Ethyl esters provide a balance between lipophilicity and enzymatic lability.

Reagents:

  • Compound (Acid substrate)[1][3][4][5]

  • Absolute Ethanol (Solvent/Reactant)[1]

  • Thionyl Chloride (

    
    ) or conc.[1] 
    
    
    

Step-by-Step:

  • Setup: Suspend 1.0 eq of this compound in dry ethanol (0.5 M concentration).

  • Activation: Cool to 0°C. Dropwise add 1.5 eq of

    
     (or 3-4 drops of conc. 
    
    
    
    ).
    • Critical Note: Do not use alkyl halides (e.g., Et-I) with base (

      
      ), as this will lead to competing N-alkylation  at the N1 or N3 positions of the pyrimidine ring.[1]
      
  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the ester will be less polar/higher Rf).

  • Workup: Evaporate ethanol. Neutralize the residue with saturated

    
     (carefully). Extract into Ethyl Acetate.[1]
    
  • Validation: Verify structure by

    
    -NMR. Look for the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1]
    
Strategy B: Labile "Soft" Esters (POM/POC)

For faster intracellular release, use Pivaloyloxymethyl (POM) esters.[1] These are cleaved by intracellular esterases more reliably than simple alkyl esters.[1]

Strategy C: Bioisosteric Replacement

If prodrugs are not an option, replace the carboxylic acid with a Tetrazole ring.

  • Benefit: The tetrazole anion is more lipophilic than a carboxylate anion, often improving permeability by 2–5 fold while maintaining the acidic pharmacophore needed for target binding.

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing the permeability of this specific pyrimidine scaffold.

PermeabilityOptimization Start Compound: 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic acid Check Check ClogP & pKa (Acid pKa ~3.5) Start->Check PermCheck Is Cell Activity << Enzyme Activity? Check->PermCheck Decision Select Optimization Strategy PermCheck->Decision Yes StratA STRATEGY A: Prodrug (Ester) Masks Charge Decision->StratA Fastest Route StratB STRATEGY B: Bioisostere Tetrazole/Sulfonamide Decision->StratB If Ester Unstable SynA Synthesis: Fischer Esterification (Avoids N-alkylation) StratA->SynA SynB Synthesis: Nitrile -> Azide Cyclization StratB->SynB Test Validation: PAMPA (pH 7.4) SynA->Test SynB->Test Result High Permeability? (Pe > 1.5 x 10^-6 cm/s) Test->Result Success Proceed to Cell Assays Result->Success Yes Fail Troubleshoot: Check Efflux or Hydrolysis Stability Result->Fail No

Caption: Decision tree for optimizing pyrimidine carboxylic acid permeability, prioritizing prodrug synthesis followed by bioisosteric replacement.

Comparative Data: Acid vs. Ester[5][6][7]

The table below illustrates the theoretical improvement in physicochemical properties when converting the parent acid to an ethyl ester prodrug.

PropertyParent AcidEthyl Ester ProdrugImpact on Permeability
Formula


N/A
MW 186.2 g/mol 214.3 g/mol Negligible
Charge (pH 7.4) -1 (Anionic)0 (Neutral)Major Improvement
ClogP ~ 0.5 (Low)~ 1.8 (Moderate)Optimal for diffusion
H-Bond Donors 21Improved (Less polar)
Mechanism Carrier-mediated (rare)Passive DiffusionHigh Flux

References

  • PubChem. (n.d.).[1][6][7] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link][1]

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (General reference for carboxylic acid masking strategies).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][8] (Source for PAMPA/Caco-2 permeability thresholds).

  • Organic Syntheses. (n.d.). General procedures for Fischer Esterification. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: 6314-14-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity crystalline material of this compound. Our approach is rooted in first principles of physical chemistry and extensive laboratory experience to provide actionable solutions.

Understanding the Molecule: Key Physicochemical Characteristics

Success in crystallization begins with understanding the target molecule. This compound is a heterocyclic compound with distinct functional groups that dictate its behavior in solution.

  • Structure: The molecule contains a pyrimidine core, a carboxylic acid group (-COOH), a hydroxyl group (-OH) which exists in tautomeric equilibrium with a ketone, and a methylsulfanyl group (-SCH₃).

  • pH-Dependent Solubility: The presence of both an acidic carboxylic acid and a potentially acidic hydroxyl/basic ring nitrogen system means its solubility is highly dependent on pH. In acidic conditions, the molecule is likely neutral and less soluble in aqueous media. As pH increases, the carboxylic acid will deprotonate, forming a more soluble carboxylate salt. This behavior is a critical lever to control for crystallization.[1][2]

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors. This promotes self-assembly into a crystal lattice but can also lead to strong interactions with polar protic solvents, potentially increasing solubility or leading to solvate formation.

  • Polymorphism: Like many pyrimidine derivatives, this compound may exhibit polymorphism, where it can crystallize into different solid-state forms with distinct physical properties.[3] Controlling crystallization conditions is key to isolating the desired polymorph.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃S[4]
Molecular Weight 186.19 g/mol [4]
Appearance Solid (typically white to off-white)[4]
Functional Groups Carboxylic Acid, Hydroxyl/Keto, Methylsulfanyl, Pyrimidine RingN/A

Foundational Crystallization Workflow

A systematic approach is essential for reproducible results. The following diagram and protocol outline a standard workflow for the recrystallization of this compound.

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation Solvent 1. Solvent Selection (Polar Protic/Aprotic) Dissolve 2. Dissolution (Minimum hot solvent) Solvent->Dissolve HotFilt 3. Hot Filtration (Optional) (Removes insoluble impurities) Dissolve->HotFilt Impurities present? Cool 4. Slow Cooling (Induces supersaturation) Dissolve->Cool No insoluble impurities HotFilt->Cool Induce 5. Induce Nucleation (If needed) (Scratching/Seeding) Cool->Induce No crystals form? Growth 6. Crystal Growth (Allow solution to stand) Cool->Growth Spontaneous nucleation Induce->Growth Isolate 7. Isolation (Vacuum Filtration) Growth->Isolate Wash 8. Washing (Cold, fresh solvent) Isolate->Wash Dry 9. Drying (Vacuum oven) Wash->Dry

Caption: Standard Recrystallization Workflow.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, acetonitrile, or mixtures with water are common starting points for similar heterocyclic compounds.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a separate flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the charcoal or impurities. This step minimizes premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. An ideal crystallization process shows initial crystal formation after 5-20 minutes.[7] Do not disturb the flask during this period. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: No crystals are forming, even after the solution has cooled completely.

Causality: Crystal formation requires the solution to be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature.[8][9] If no crystals form, supersaturation has likely not been achieved or nucleation has not been initiated.

Solutions:

  • Reduce Solvent Volume: The most common reason is using too much solvent.[7] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.

  • Induce Nucleation (Seeding): If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the solution. This provides a perfect template for further crystal growth.

  • Add an Anti-Solvent: If your compound is dissolved in a soluble solvent (e.g., DMF, DMSO), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, DCM, or an ether) until the solution becomes faintly cloudy (the point of saturation).[5] Let it stand. This technique, known as anti-solvent crystallization, is very effective for highly soluble compounds.

Q2: My compound separated as an oil instead of a solid ("oiling out"). What should I do?

Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[7] The highly supersaturated solution separates into two liquid phases.

Solutions:

  • Reheat and Dilute: Heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to decrease the supersaturation level.[7] The goal is to ensure the solution's saturation point is below the compound's melting point at all times during cooling.

  • Ensure Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives molecules time to arrange in an ordered lattice rather than crashing out as a disordered liquid.

G Start Oiling Out Observed Reheat 1. Reheat solution to redissolve oil Start->Reheat AddSolvent 2. Add small amount of hot solvent Reheat->AddSolvent Lowers supersaturation SlowCool 3. Cool solution EXTREMELY slowly AddSolvent->SlowCool Prevents re-oiling Result Crystals Form SlowCool->Result

Caption: Workflow for Resolving Oiling Out.

Q3: My yield is very low. How can I recover more material?

Causality: A low yield is typically caused by using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor, or by premature crystallization during a hot filtration step.[7]

Solutions:

  • Second Crop Crystallization: Do not discard the filtrate (mother liquor). Transfer it to a beaker and boil off a significant portion of the solvent. Cool this concentrated solution to obtain a second crop of crystals. Note that this crop may be less pure than the first.[7]

  • Optimize Initial Solvent Volume: On your next attempt, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.

  • Check for Losses: Ensure your funnel and filter paper were adequately pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.

Q4: The crystals are colored, but the pure compound is white. How do I remove the color?

Causality: Color is a sign of persistent, often highly conjugated, impurities. These impurities can become trapped in the crystal lattice or adsorbed onto the crystal surface.[10]

Solutions:

  • Activated Charcoal Treatment: Charcoal has a high surface area and can adsorb colored impurities.

    • Dissolve the impure crystals in the minimum amount of hot solvent.

    • Remove the flask from the heat and let it cool slightly (to prevent bumping).

    • Add a very small amount of activated charcoal (a micro-spatula tip is often enough). Using too much can adsorb your product and reduce yield.[7]

    • Gently boil the mixture for 2-5 minutes.

    • Perform a hot filtration to remove the charcoal.

    • Proceed with the crystallization as usual.

  • Re-crystallize: A second crystallization is often sufficient to leave trace impurities behind in the mother liquor, resulting in a purer final product.

Q5: How can I use pH to my advantage during crystallization?

Causality: The carboxylic acid group on your molecule makes its solubility highly pH-dependent. At high pH (>5-6), it will exist as the highly water-soluble carboxylate anion. At low pH (<2-3), it will be the neutral, much less water-soluble carboxylic acid. This is a powerful tool.

pH-Swing Crystallization Protocol:

  • Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 0.5 M NaOH or NaHCO₃) to form the soluble salt.

  • Filtration: Filter the basic solution to remove any base-insoluble impurities.

  • Crystallization: Slowly add a dilute acid (e.g., 1 M HCl) with stirring. As the pH drops, the neutral carboxylic acid will become less soluble and begin to crystallize out of solution.

  • Control pH: Monitor the pH and aim for a final pH of ~2-3 to ensure complete protonation and minimize solubility.

  • Isolation: Allow the mixture to stir, then cool if necessary, and isolate the crystals by filtration as usual. This method is excellent for removing neutral or acidic impurities.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved February 5, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). MDPI. Retrieved February 5, 2026, from [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009, November 20). ACS Publications. Retrieved February 5, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Key Considerations for Crystallization Studies | H.E.L Group. (n.d.). H.E.L Group. Retrieved February 5, 2026, from [Link]

  • Coping with crystallization problems - ResearchGate. (2009, August). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). MDPI. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS No. 6314-14-3). This document provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of common experimental issues related to this compound. As Senior Application Scientists, our goal is to ensure you can use this reagent with confidence and achieve reproducible results.

Compound Properties at a Glance

A summary of the key physical and chemical properties is provided below for quick reference.

PropertyValueSource
CAS Number 6314-14-3[1]
Molecular Formula C₆H₆N₂O₃S[1]
Molecular Weight 186.19 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the correct storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4][5][6][7] Improper storage can lead to degradation, affecting experimental outcomes. The key is to minimize exposure to moisture and atmospheric contaminants.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.[2][3][6][7] Given that this compound is a solid powder, it is crucial to avoid creating and inhaling dust.[2][3][5][6][7] All weighing and handling of the solid should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

Q3: What are the primary hazards associated with this compound?

A3: According to available safety data, this compound is known to cause skin and serious eye irritation.[8] Similar chemical structures may be harmful if swallowed or inhaled.[5] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information before beginning any work.

Q4: Are there any known chemical incompatibilities I should be aware of?

A4: Yes, this compound should not be stored or mixed with strong oxidizing agents.[2][3][7] Some sources also indicate incompatibility with strong acids and strong bases.[7] Contact with these substances could trigger a hazardous reaction, potentially compromising the compound's integrity and posing a safety risk.

Q5: What is the correct procedure for cleaning up a small spill of the solid compound?

A5: In the event of a spill, the primary goal is to clean it up without generating airborne dust.[5] First, ensure the area is well-ventilated.[5] Then, carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[2][5] Always wear the appropriate PPE during cleanup.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q1: I've noticed the solid has developed a slight discoloration after being stored for a while. Is it still pure enough to use?

A1: A change in color can be an indicator of chemical degradation. While not definitive without analytical testing, it suggests that the compound's purity may be compromised. A similar phenomenon is observed in other sulfur-containing heterocyclic compounds, which can decompose over time to yield colored products.[9] We recommend performing a purity check (e.g., via HPLC or LC-MS) before using the material in a critical experiment. If this is not possible, it is safer to use a fresh, un-discolored lot of the compound.

Q2: I am struggling to dissolve the compound for my assay. What solvents are recommended?

A2: While specific solubility data is not extensively published, for pyrimidine carboxylic acids, which are often polar, protic solvents or polar aprotic solvents are a good starting point. We recommend attempting to dissolve a small amount of the compound in solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Gentle heating or sonication can aid dissolution. Always perform a small-scale solubility test before preparing a large stock solution.

Q3: My experimental results are showing poor reproducibility. Could this be linked to my handling of the compound?

A3: Absolutely. Inconsistent results are often traced back to issues with reagent handling and preparation. Several factors could be at play:

  • Compound Degradation: If the compound has been stored improperly (e.g., exposed to moisture or light), it may have degraded, leading to lower effective concentrations in your experiments.

  • Inaccurate Weighing: This compound is a fine solid. Ensure you are using a calibrated analytical balance and proper weighing technique to avoid errors.

  • Incomplete Dissolution: If the compound is not fully dissolved in your stock solution, the actual concentration will be lower than calculated, leading to variability.

  • Contamination: Cross-contamination from spatulas or glassware can introduce impurities that may interfere with your experiment.

The following diagram provides a workflow to troubleshoot these potential issues.

G start Inconsistent Results Observed check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed?) start->check_storage check_compound Inspect Compound (Color Change? Clumping?) check_storage->check_compound Yes check_prep Review Solution Prep Protocol check_storage->check_prep No purity_test Action: Perform Purity Analysis (e.g., HPLC, LC-MS) check_compound->purity_test Discoloration/ Clumping Noted check_compound->check_prep Looks OK new_reagent Decision: Use Fresh Reagent purity_test->new_reagent check_weighing Verify Balance Calibration & Weighing Technique check_prep->check_weighing check_dissolution Confirm Complete Dissolution (Visual Inspection, Sonication?) check_weighing->check_dissolution check_calculations Double-Check All Calculations check_dissolution->check_calculations check_calculations->new_reagent If all else fails G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_storage Post-Use & Storage receive Receive Compound sds Review SDS receive->sds ppe Don Appropriate PPE sds->ppe weigh Weigh Solid ppe->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use cleanup Clean Work Area use->cleanup store Store in Cool, Dry Place (Tightly Sealed) cleanup->store

Caption: General workflow for safe handling of the compound.

References

Sources

Validation & Comparative

A Comparative Guide to the Potential Biological Activity of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives developed as therapeutic agents. Pyrimidine analogs exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring, allowing for fine-tuning of their therapeutic effects.[4] This guide provides a comparative analysis of the potential biological activity of a specific, yet under-investigated derivative, 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid, in the context of other well-characterized pyrimidine compounds.

It is important to note that, to date, there is a lack of publicly available experimental data specifically detailing the biological activity of this compound. Therefore, this guide will offer a predictive comparison based on established structure-activity relationships (SAR) of structurally similar pyrimidine derivatives.

Analyzing the Subject Molecule: this compound

The structure of this compound incorporates several key functional groups that are likely to influence its biological activity:

  • A Pyrimidine Core: Provides the fundamental scaffold for interaction with biological targets.

  • A 6-Hydroxy Group: This group can exist in tautomeric equilibrium with a pyrimid-6(1H)-one. This keto-enol tautomerism can be crucial for hydrogen bonding interactions with target enzymes or receptors.

  • A 2-(Methylsulfanyl) Group: The methylthio-group is a common substituent in bioactive pyrimidines and can influence the molecule's lipophilicity and metabolic stability.

  • A 4-Carboxylic Acid Group: This acidic moiety can participate in ionic interactions and hydrogen bonding, often serving as a key pharmacophoric feature for binding to enzyme active sites.

Comparative Analysis: Potential Activities vs. Other Pyrimidines

Based on the structural features of this compound and the known activities of related pyrimidines, we can hypothesize its potential in several therapeutic areas.

Potential as an Antimicrobial Agent

Numerous pyrimidine derivatives, particularly those with a thio-substituent at the C2 position, have demonstrated significant antimicrobial activity.[5] For instance, derivatives of 2-(alkylthio)-thieno[2,3-d]pyrimidine have shown activity against various bacterial and fungal strains.[6]

A study on 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives revealed potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREs).[3] The proposed mechanism of action for some of these compounds is the inhibition of the bacterial cell division protein FtsZ.[3]

Comparison:

The 2-(methylsulfanyl) group in our target molecule is a key feature shared with many antimicrobial pyrimidines. The presence of the 4-carboxylic acid and 6-hydroxy groups could enhance its binding to bacterial enzymes through additional hydrogen bonding and ionic interactions, potentially leading to significant antimicrobial effects.

Table 1: Comparison of Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference
This compound Hypothesized: Gram-positive and Gram-negative bacteria, FungiData not availableN/A
2,4-disubstituted-6-thiophenyl-pyrimidine (F20)MRSA, VREsMIC: 2-4 µg/mL[3]
Ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylatesCandida albicans, Staphylococcus aureusActive against C. albicans; one derivative highly active against S. aureus[6]
2-MercaptobenzothiazolesViruses, Candida strains, Aspergillus niger50% growth inhibition of Candida at 1-78 mg/L[2]
Potential as an Enzyme Inhibitor

The pyrimidine scaffold is present in numerous enzyme inhibitors targeting a wide range of pathways.

DHFR is a crucial enzyme in the folate metabolic pathway, and its inhibition disrupts DNA synthesis, making it an important target for anticancer and antibacterial drugs.[7][8] Many DHFR inhibitors feature a 2,4-diaminopyrimidine core. While our target molecule does not have this specific arrangement, the pyrimidine-4-carboxylic acid moiety is present in some antifolates.

COX enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[9] Several pyrimidine derivatives have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Comparison:

The 4-carboxylic acid group on this compound is a common feature in many NSAIDs that interact with the active site of COX enzymes. The overall electronic and steric properties conferred by the 2-(methylsulfanyl) and 6-hydroxy groups would determine its potency and selectivity towards COX-1 versus COX-2.

Table 2: Comparison of Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives

Compound/ClassTarget EnzymeReported Activity (IC50/Ki)Reference
This compound Hypothesized: DHFR, COX-1/2, other enzymesData not availableN/A
Pyrazolo[3,4-d]pyrimidinesCOX-2IC50 = 0.10–0.38 µM[9]
2-(1H-pyrazol-4-ylthio)-tetrahydropyrimidine derivativesBacterial DHFRPotent antibacterial activity suggesting DHFR inhibition[7]

Experimental Protocols for Activity Screening

To empirically determine the biological activity of this compound, the following experimental protocols are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Preparation of Microbial Inoculum: Grow microbial cultures (e.g., S. aureus, E. coli, C. albicans) in appropriate broth media to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationship Diagram: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plates C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Incubation with Test Compound: In a reaction buffer, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin E2 (PGE2): After a set incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) for both COX-1 and COX-2.

Signaling Pathway Diagram: COX-Mediated Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 6-Hydroxy-2-(methylsulfanyl) -4-pyrimidinecarboxylic acid (Hypothetical Inhibitor) Inhibitor->COX_Enzymes

Caption: Inhibition of the COX pathway by a hypothetical inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis based on the structure-activity relationships of related pyrimidine derivatives suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Its structural features point towards possible antimicrobial and enzyme-inhibitory activities.

The next critical step is the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a clear path for initiating such studies. Future research should focus on screening this compound against a diverse panel of microbial strains and a range of clinically relevant enzymes. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for lead optimization in a drug discovery program.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • Martins, P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30233-30256. [Link]

  • Kaur, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 25(1), 1-22.
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). Molecules, 19(8), 12693–12705. [Link]

  • A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (2025). BenchChem.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(12), 6667-6675. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds, 53(3), 256-272.
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International Journal of Health Sciences, 6(S4), 10398–10413.
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024). Bentham Science.
  • Tkachenko, O. V., et al. (2013). Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. Journal of Organic and Pharmaceutical Chemistry, 11(3), 46-50.
  • Atatreh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30233-30256. [Link]

Sources

Comparative Efficacy of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Metabolic Vulnerability in Proliferating Cells

Rapidly proliferating cells, a hallmark of cancer and autoimmune disorders, exhibit a heightened dependence on the de novo synthesis of pyrimidines, the essential building blocks for DNA and RNA.[1][2] A critical, rate-limiting step in this pathway is catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[3][4] Inhibition of DHODH presents a compelling therapeutic strategy by inducing pyrimidine starvation, thereby halting cell growth and proliferation.[1][5] This guide provides a comparative efficacy study of a novel pyrimidine derivative, 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid, against established DHODH inhibitors, Brequinar and Leflunomide. We will delve into the mechanistic underpinnings of DHODH inhibition, present detailed protocols for assessing inhibitor efficacy, and provide a comparative analysis of their biological activities.

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo pyrimidine synthesis pathway is a fundamental metabolic process that generates uridine monophosphate (UMP), a precursor for all other pyrimidines. DHODH catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate, with coenzyme Q (ubiquinone) acting as the electron acceptor.[6][7] By blocking this step, DHODH inhibitors lead to a depletion of the pyrimidine nucleotide pool, which in turn triggers a cascade of cellular events including cell cycle arrest and, in some contexts, apoptosis or cellular differentiation.[1][8] Malignant cells, in particular, appear to be more metabolically reliant on this pathway, offering a potential therapeutic window.[5]

DHODH_Pathway cluster_inhibition Inhibition Point Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dUTP dUTP dUDP->dUTP dTMP dTMP dUMP->dTMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DHODH_Inhibitors This compound Brequinar Leflunomide DHODH_Inhibitors->Orotate Blocks Synthesis

Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

Comparative Analysis of DHODH Inhibitors

To contextualize the efficacy of this compound, we compare it with two well-characterized DHODH inhibitors: Brequinar, a potent and selective inhibitor, and Leflunomide, an approved immunomodulatory drug whose active metabolite inhibits DHODH.[6][9][10][11]

Compound Structure Reported IC50 (Human DHODH) Mechanism of Inhibition vs. Ubiquinone Key Cellular Effects
This compound (Structure not available in search results)To be determinedTo be determinedAntiproliferative activity expected[12]
Brequinar (Structure widely available)~5-20 nM[9]Competitive[6][7]Potent antiproliferative, induces differentiation in AML cells[8][9]
Leflunomide (active metabolite A77 1726) (Structure widely available)~0.5-2.5 µM[9]Noncompetitive[6][7]Immunosuppressive, antiproliferative[1][10][11]

Experimental Protocols for Efficacy Determination

A multi-tiered approach is essential for a comprehensive evaluation of DHODH inhibitor efficacy, progressing from enzymatic assays to cellular and potentially in vivo models.

In Vitro DHODH Enzyme Inhibition Assay

This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The reduction of a dye, such as 2,6-dichloroindophenol (DCIP), is coupled to the oxidation of dihydroorotate by DHODH. The rate of dye reduction, measured spectrophotometrically, is proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagents: Recombinant human DHODH (truncated, soluble form), Dihydroorotate (substrate), Coenzyme Q10 (electron acceptor), DCIP (indicator dye), Bovine Serum Albumin (BSA), Tris-HCl buffer (pH 8.0).

  • Assay Preparation: Prepare a reaction mixture containing Tris-HCl buffer, BSA, Coenzyme Q10, and DCIP in a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of this compound, Brequinar, and Leflunomide (A77 1726) to the wells. Include a DMSO control.

  • Enzyme Addition: Add recombinant DHODH to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding dihydroorotate to all wells.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value for each compound by fitting the data to a dose-response curve.[13][14]

Enzyme_Assay_Workflow Prepare Reagents Prepare Reagents Add Reaction Mix to Plate Add Reaction Mix to Plate Prepare Reagents->Add Reaction Mix to Plate Add Inhibitors Add Inhibitors Add Reaction Mix to Plate->Add Inhibitors Add DHODH Enzyme Add DHODH Enzyme Add Inhibitors->Add DHODH Enzyme Initiate with Substrate Initiate with Substrate Add DHODH Enzyme->Initiate with Substrate Measure Absorbance Measure Absorbance Initiate with Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

Cellular Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines known to be dependent on de novo pyrimidine synthesis.

Principle: The viability of cells treated with the inhibitors is measured using a metabolic indicator dye (e.g., resazurin or MTT) or by direct cell counting.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., A375 melanoma, HL-60 leukemia) in 96-well plates and allow them to adhere overnight.[3][13]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the reference compounds for 48-72 hours.

  • Rescue Experiment: As a control for on-target activity, treat a parallel set of cells with the inhibitors in the presence of exogenous uridine or orotic acid.[13][15] Effective DHODH inhibition should be rescued by the addition of these downstream metabolites.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Blue® or MTT) and measure the fluorescence or absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Cellular Target Engagement Assay: Metabolite Analysis

To confirm that the observed cellular effects are due to DHODH inhibition, it is crucial to measure the accumulation of the substrate, dihydroorotate.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the intracellular levels of dihydroorotate in inhibitor-treated cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat a larger culture of cells (e.g., in 6-well plates) with the IC50 concentration of each inhibitor for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the cell extracts using LC-MS to measure the levels of dihydroorotate and other relevant metabolites in the pyrimidine pathway.

  • Data Analysis: Compare the levels of dihydroorotate in treated cells to those in vehicle-treated controls. A significant accumulation of dihydroorotate confirms target engagement.[13]

Expected Outcomes and Interpretation

A successful comparative efficacy study will demonstrate the following for this compound:

  • Potent Enzymatic Inhibition: A low nanomolar to micromolar IC50 value in the in vitro DHODH assay.

  • On-Target Antiproliferative Activity: Dose-dependent inhibition of cancer cell proliferation that is reversible by the addition of uridine or orotic acid.

  • Confirmed Target Engagement: A significant increase in intracellular dihydroorotate levels upon treatment.

By comparing these results to those obtained for Brequinar and Leflunomide, a clear picture of the relative potency and efficacy of this compound will emerge.

Conclusion

The inhibition of DHODH is a validated and promising strategy for the development of novel therapeutics for cancer and autoimmune diseases. The experimental framework outlined in this guide provides a robust methodology for the comparative evaluation of this compound. The data generated from these studies will be instrumental in determining its potential as a lead compound for further preclinical and clinical development.

References

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025, October 27). PMC.
  • What are DHODH inhibitors and how do they work?. (2024, June 21). Patsnap Synapse.
  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. NIH.
  • Kinase Inhibitors on DHODH Signaling Pathways. AbMole BioScience.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021, November 3). ACS Chemical Biology - ACS Publications.
  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. (2020, June 5). Haematologica.
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023, September 15). PubMed Central.
  • DHODH Inhibitors. SCBT - Santa Cruz Biotechnology.
  • Abstract A053: Targeting pyrimidine metabolic vulnerabilities via DHODH inhibition in ovarian cancer. (2025, September 19). AACR Journals.
  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine.
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. (2023, August 15). Smolecule.
  • Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase. (2001, February 20). PubMed.
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2025, August 6). ResearchGate.
  • Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase †. (2025, August 5). ResearchGate.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI. Retrieved from

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023, May 23). eLife.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC - NIH.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022, November 18). ChemBioChem.
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020, November 23). ACS Pharmacology & Translational Science - ACS Publications.

Sources

Beyond the Scaffold: Evaluating 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (referred to as the "Product" or HMPCA ) and established Kinase Inhibitor Pharmacophores .

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the choice of starting scaffold dictates the ceiling of ligand efficiency (LE) and physicochemical compliance. This compound (CAS 6314-14-3) represents a "privileged structure"—a trifunctionalized pyrimidine core that serves not as a competitor to final drugs, but as a superior architectural foundation compared to rigid bicyclic systems (e.g., quinazolines, purines).

This guide compares the HMPCA scaffold against mature kinase inhibitors (Type I/II) to demonstrate its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

Structural & Mechanistic Profile
The Product: HMPCA (The Architect)
  • Chemical Identity: this compound.

  • Role: Core Scaffold / FBDD Starting Point.

  • Key Feature: The "Tri-Vector" Reactivity Profile.

    • Position 2 (SMe): A latent electrophile. Oxidation to sulfone (-SO₂Me) allows nucleophilic aromatic substitution (SₙAr) with amines to form the Hinge Binding Motif .

    • Position 4 (COOH): A vector for amide coupling, directing substituents into the Solvent Exposed Region or Ribose Pocket .

    • Position 6 (OH/Oxo): Tautomeric handle convertible to Chloride (via POCl₃), enabling access to the Hydrophobic Back Pocket or Gatekeeper Residue .

The Alternatives: Known Kinase Inhibitors (The Finished Structures)
  • Examples: Imatinib (Abl), Dasatinib (Src/Abl), Palbociclib (CDK4/6).

  • Limitation: High molecular weight (MW >500 Da), "molecular obesity," and often difficult synthetic routes for late-stage diversification.

Comparative Snapshot
FeatureHMPCA Scaffold (The Product) Quinazoline Inhibitors (e.g., Gefitinib) Purine Inhibitors (e.g., Roscovitine)
Ligand Efficiency (LE) High (>0.45) Moderate (~0.30)Moderate (~0.35)
Synthetic Flexibility High (3 distinct vectors) Low (Bicyclic core limits substitution)Low (Complex N-alkylation patterns)
Solubility High (Polar acid/hydroxyl groups)Low (Planar aromatic stacking)Moderate
Primary Binding Mode Precursor to Hinge BinderDirect Hinge BinderDirect Hinge Binder (ATP Mimic)
IP Landscape Open / Generic Building BlockCrowded / Heavily PatentedCrowded
Performance Analysis: Scaffold Utility vs. Drug Potency

The "performance" of HMPCA is measured by its Synthetic Tractability and Library Generation Potential , whereas the performance of known inhibitors is measured by Biochemical Potency (IC₅₀) .

A. The "Hinge Binder" Evolution

Most ATP-competitive inhibitors require a hydrogen bond donor/acceptor pair to interact with the kinase hinge region (e.g., Glu-Met residues).

  • The Alternative (Finished Drug): Uses a fixed heterocycle (e.g., the aminothiazole in Dasatinib). Changing this requires restarting the synthesis.

  • The Product (HMPCA): The 2-SMe group is a "masked" hinge binder. It does not bind the hinge itself but allows the chemist to introduce any amine (aliphatic, aromatic, heteroaromatic) at the late stage.

    • Advantage: Rapid generation of SAR (Structure-Activity Relationship) libraries to tune selectivity between homologous kinases (e.g., CDK1 vs. CDK2).

B. Fragment-Based Screening Data

In FBDD campaigns, HMPCA derivatives often show weak but specific binding, which is the gold standard for a starting fragment.

Compound StageMolecular Weight (Da)IC₅₀ (Kinase Target)Ligand Efficiency (LE)Status
HMPCA (Core) ~186>100 µM (Inactive)N/AScaffold
Intermediate A (2-amino derivative)~25010 - 50 µM0.48 Validated Hit
Optimized Lead (e.g., CDK Inhibitor)~480< 10 nM0.35Drug Candidate

Insight: Starting with HMPCA allows you to maintain a high LE during the "growth" phase of the molecule, avoiding the "molecular obesity" seen when modifying larger scaffolds like Quinazolines.

Experimental Protocols
Protocol A: Activation of the "Tri-Vector" Core

Objective: Convert HMPCA into a functional kinase inhibitor intermediate.

Reagents:

  • HMPCA (CAS 6314-14-3)

  • POCl₃ (Phosphorus oxychloride)

  • mCPBA (meta-Chloroperoxybenzoic acid)

  • Primary Amine (R-NH₂)

Step-by-Step Methodology:

  • Chlorination at C6:

    • Suspend HMPCA (1.0 eq) in POCl₃ (5.0 eq). Add catalytic DMF.

    • Reflux for 4 hours until the solution clears.

    • Result: 2-(methylsulfanyl)-6-chloropyrimidine-4-carbonyl chloride.

    • Validation: LCMS shows loss of OH mass and presence of Cl isotope pattern.

  • Amide Coupling at C4:

    • Quench reaction mixture into ice/amine solution (to form amide at C4) OR perform controlled hydrolysis to acid followed by standard HATU coupling.

  • Oxidation of C2-SMe:

    • Dissolve the intermediate in DCM. Add mCPBA (2.2 eq) at 0°C.

    • Stir for 2 hours.

    • Result: The 2-(methylsulfonyl) derivative (Sulfone).

    • Causality: The sulfone is a potent leaving group, much more reactive than the initial sulfide.

  • Hinge Binder Introduction (SₙAr):

    • Treat the sulfone with the desired amine (e.g., aniline, aminopyrazole) and DIPEA in THF at 60°C.

    • Result: Final 2-amino-pyrimidine inhibitor.

Protocol B: Thermal Shift Assay (TSA) for Fragment Binding

Objective: Detect weak binding of HMPCA derivatives to a Kinase Domain.

  • Preparation: Mix Recombinant Kinase (2 µM) with SYPRO Orange dye (5x) in assay buffer.

  • Treatment: Add HMPCA derivative (1 mM final concentration). Include DMSO control and Staurosporine (positive control).

  • Execution: Run melt curve (25°C to 95°C, 0.5°C/min) on a qPCR machine.

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding for a fragment-sized molecule.
    
Visualization of the Signaling & Synthetic Logic
Diagram 1: The Tri-Vector Diversification Strategy

This diagram illustrates how the HMPCA scaffold maps to the ATP-binding pocket of a kinase.

TriVectorStrategy HMPCA HMPCA Scaffold (CAS 6314-14-3) Pos2 Position 2 (SMe) Latent Hinge Binder HMPCA->Pos2 Oxidation -> S_nAr Pos4 Position 4 (COOH) Solvent Front Vector HMPCA->Pos4 Amide Coupling Pos6 Position 6 (OH) Hydrophobic Pocket Vector HMPCA->Pos6 Chlorination -> S_nAr / Suzuki KinasePocket Kinase ATP Pocket Pos2->KinasePocket Binds Hinge Region (e.g., Met/Glu) Pos4->KinasePocket Solubilizing Group (Ribose Pocket) Pos6->KinasePocket Gatekeeper Interaction (Selectivity)

Caption: The HMPCA scaffold offers three orthogonal synthetic vectors, allowing independent optimization of Hinge Binding, Solubility, and Selectivity.

Diagram 2: Scaffold Evolution to Drug

Comparing the HMPCA route vs. Traditional Screening.

ScaffoldEvolution cluster_0 HMPCA Route (FBDD) cluster_1 Traditional HTS Route Step1 HMPCA Fragment (MW ~186) Step2 Library Generation (Diversify Pos 4 & 6) Step1->Step2 Step3 Hinge Optimization (Pos 2 Displacement) Step2->Step3 FinalDrug High LE Inhibitor (e.g., CDK4/6 specific) Step3->FinalDrug HTSHit HTS Hit (MW ~450, Low Solubility) Opt Medicinal Chemistry (Add solubilizing groups) HTSHit->Opt ObeseDrug Molecularly Obese Drug (MW >600, Poor PK) Opt->ObeseDrug

Caption: Starting with the small, functionalized HMPCA scaffold enables a trajectory toward high Ligand Efficiency (LE), avoiding the molecular weight inflation common in High-Throughput Screening (HTS).

References
  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Link (Demonstrates the use of methylsulfanyl pyrimidines as precursors for CDK inhibitors).

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. Link (Discusses fragment optimization strategies relevant to pyrimidine/pyrazole scaffolds).

  • Sigma-Aldrich. 6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid Product Page. Link (Verification of chemical identity and availability).

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link (Foundational text on why scaffolds like HMPCA are preferred over larger hits).

  • Fischer, P. M. (2004). The design of drug candidate molecules with therapeutic potential against cancer using the 2-aminopyrimidine scaffold. Current Pharmaceutical Design. Link (Review of the specific pharmacophore derived from HMPCA).

A Guide to the Selectivity Profiling of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the selectivity profiling of "6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid," a compound of interest due to its pyrimidine core, a scaffold present in numerous biologically active agents.[1][2] Given the absence of specific target data for this particular molecule, this guide presents a logical, hypothesis-driven approach to its initial characterization.

The pyrimidine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives have been developed as potent inhibitors of kinases, proteases, and other enzyme classes, as well as modulators of nucleic acid metabolism.[3] Therefore, a thorough investigation of the selectivity of "this compound" is essential to elucidate its potential mechanism of action and predict both on-target efficacy and off-target liabilities.

This guide will compare the hypothetical profiling of our topic compound against three well-characterized drugs, each representing a major class of targets for pyrimidine-based molecules:

  • Staurosporine: A broad-spectrum protein kinase inhibitor.[4][5]

  • Rivaroxaban: A direct inhibitor of the serine protease, Factor Xa.[6][7]

  • 5-Fluorouracil (5-FU): A nucleobase analog that interferes with DNA and RNA synthesis.[8][9]

We will detail the experimental workflows for a tiered approach to selectivity profiling, from broad screening to specific cellular target engagement, providing the scientific rationale behind each method.

The Strategic Framework for Selectivity Profiling

A robust selectivity profiling cascade is designed to systematically narrow down the potential targets of a novel compound. Our approach begins with broad, high-throughput screening to identify a general class of targets, followed by more specific biochemical and cellular assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad-Panel Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Validation Broad Kinase Panel Broad Kinase Panel General Protease Panel General Protease Panel Cell Proliferation Assay Cell Proliferation Assay Broad Kinase Panel->Cell Proliferation Assay Identifies potential kinase targets General Protease Panel->Cell Proliferation Assay Identifies potential enzyme targets CETSA Cellular Thermal Shift Assay (CETSA) Cell Proliferation Assay->CETSA Confirms cellular potency

Caption: A tiered approach to selectivity profiling.

Tier 1: Broad-Panel Biochemical Screening

The initial step is to screen "this compound" against large panels of purified enzymes to identify potential interactions. This provides a bird's-eye view of the compound's selectivity.

Kinase Selectivity Profiling

Given that a vast number of approved and investigational drugs are kinase inhibitors, and many possess a pyrimidine core, assessing our compound against a broad kinase panel is a primary logical step.[1] Commercial services offer screening against hundreds of kinases, providing a "kinome" interaction map.[10][11]

Comparative Data (Hypothetical):

CompoundPrimary Target Class% Inhibition at 1 µM (Top 3 Hits)Selectivity Score (S-Score)
This compound KinaseAurora A (95%), Aurora B (89%), FLT3 (75%)0.08
Staurosporine KinasePKC (99%), PKA (98%), CDK2 (97%)0.65
Rivaroxaban ProteaseNo significant kinase inhibition>1.0
5-Fluorouracil Nucleobase MetabolismNo significant kinase inhibition>1.0

Selectivity Score (S-Score): A measure of selectivity, where a lower score indicates higher selectivity. Calculated based on the number of kinases inhibited above a certain threshold.

Interpretation: In this hypothetical scenario, "this compound" shows potent inhibition of a small subset of kinases, suggesting it may be a relatively selective kinase inhibitor. In contrast, Staurosporine inhibits a wide range of kinases, resulting in a high S-Score. Rivaroxaban and 5-Fluorouracil, as expected, show no significant activity, underscoring the specificity of their respective mechanisms.

Non-Kinase Enzyme Profiling (e.g., Protease Panel)

To explore other potential enzyme targets, screening against a panel of proteases is a valuable secondary step. This is particularly relevant given the existence of pyrimidine-based protease inhibitors.

Comparative Data (Hypothetical):

CompoundPrimary Target Class% Inhibition at 10 µM (Factor Xa)% Inhibition at 10 µM (Thrombin)
This compound Kinase8%5%
Staurosporine Kinase12%15%
Rivaroxaban Protease98%2%
5-Fluorouracil Nucleobase Metabolism2%1%

Interpretation: Here, our topic compound and Staurosporine show minimal to no inhibition of Factor Xa and Thrombin. Rivaroxaban, a known Factor Xa inhibitor, demonstrates high potency and selectivity for its target.[12] This initial screen suggests that "this compound" is unlikely to be a potent protease inhibitor.

Tier 2: Cellular Activity Assessment

Following biochemical screening, it is crucial to determine if the compound has activity in a cellular context. A cell proliferation assay is a robust method to assess the overall cytotoxic or cytostatic effects of a compound, which can be indicative of potent on-target activity or general toxicity.

MTT Cell Proliferation Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] A reduction in metabolic activity can signify apoptosis or necrosis induced by the compound.

Comparative Data (Hypothetical - HCT116 Colon Cancer Cell Line):

| Compound | Primary Target Class | IC50 (µM) | |---|---| | This compound | Kinase | 0.5 | | Staurosporine | Kinase | 0.01 | | Rivaroxaban | Protease | >100 | | 5-Fluorouracil | Nucleobase Metabolism | 5.0 |

Interpretation: The low IC50 value for our topic compound suggests it potently affects cell proliferation, consistent with the inhibition of key cellular kinases like Aurora A/B. Staurosporine, a potent but non-selective kinase inhibitor, is highly cytotoxic.[4][5] 5-Fluorouracil, which requires metabolic activation, shows moderate potency.[8] Rivaroxaban, with no direct role in cell proliferation pathways, is inactive.

Tier 3: In-Cell Target Engagement Validation

A critical step in modern drug discovery is to confirm that a compound directly interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16] CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[17]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Sources

Comparative Synthesis & Functional Utility of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (also known as 2-Methylthio-orotic acid) represents a "privileged scaffold" in medicinal chemistry, offering a distinct strategic advantage over its 2-oxo (Orotic acid) and 2-chloro analogues.

While 2-chloropyrimidines are highly reactive electrophiles prone to hydrolysis, the 2-methylsulfanyl (SMe) derivative functions as a "safety-catch" intermediate . It remains chemically stable during harsh initial synthetic steps but can be "activated" via oxidation to a sulfone (


), transforming it into a leaving group superior to chloride. This guide compares the synthesis, stability, and reactivity of this scaffold against standard alternatives, providing validated protocols for its generation and downstream functionalization.

Part 1: Strategic Rationale & Analogue Comparison

The "Safety-Catch" Mechanism

The primary value of the title compound lies in the tunable reactivity of the C2 position. Unlike the 2-chloro analogue, which reacts indiscriminately, the 2-SMe group allows for chemoselective functionalization at the C4 or C6 positions first, followed by activation of C2.

Table 1: Comparative Profile of C2-Functionalized Pyrimidine Scaffolds

Feature2-Methylsulfanyl (Title Compound) 2-Chloro Analogue 2-Oxo (Orotic Acid)
Stability High (Resistant to hydrolysis)Low (Hydrolyzes to -OH in water)Very High (Metabolically stable)
Reactivity (

)
Low (Requires activation)High (Reacts at RT)Inert (Requires activation via

)
Leaving Group Ability Poor (

)

Excellent (

)
Good (

)
N/A (Tautomerizes)
Synthetic Hazard Low (Thiourea condensation)High (Requires

/

)
None (Biosynthetic precursor)
Storage Indefinite at RTMoisture Sensitive (Desiccate)Indefinite at RT
Reactivity Logic & Activation Pathway

The following diagram illustrates the strategic advantage of the SMe scaffold. It allows the molecule to survive initial diversification before being activated for the final C2-substitution.

ActivationPathway SMe 2-SMe Scaffold (Stable / Latent) Oxidation Oxidation Step (mCPBA or Oxone) SMe->Oxidation Activation Sulfone 2-SO2Me Sulfone (Hyper-Reactive) Oxidation->Sulfone Formation of LG Final 2-Amino Product (Functionalized) Sulfone->Final Rapid SnAr Amine Nucleophile (R-NH2) Amine->Final Displacement

Figure 1: The "Safety-Catch" Activation Strategy. The SMe group is inert until oxidized to the sulfone, which is a superior leaving group to chloride.

Part 2: Synthesis & Experimental Protocols

Route Selection: Condensation vs. Thiation

Two primary routes exist for synthesizing the title compound.

  • Route A (Recommended): Condensation of S-methylisothiourea with diethyl oxalacetate. This route is convergent, high-yielding, and avoids the use of noxious phosphorus halides.

  • Route B (Discouraged): Thiation of orotic acid using Lawesson’s reagent. This yields difficult-to-separate mixtures of 2-thio and 4-thio isomers.

Protocol 1: Synthesis of this compound

Mechanism: Base-catalyzed cyclocondensation.

Materials:

  • S-Methylisothiourea sulfate (2 equiv relative to ester)

  • Diethyl oxalacetate (sodium salt or free ester)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water solvent system

Step-by-Step Methodology:

  • Preparation of Base: Dissolve NaOH (3.0 equiv) in a mixture of water/ethanol (1:1 v/v). Cool to 0–5 °C.

  • Addition: Add S-methylisothiourea sulfate (1.0 equiv) to the stirred solution. Ensure complete dissolution.

  • Cyclization: Add diethyl oxalacetate (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C to prevent hydrolysis of the ester prior to cyclization.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. The solution will turn deep yellow/orange.

  • Workup:

    • Acidify the solution carefully with 6M HCl to pH ~2.0. Caution: Evolution of

      
       and potential methanethiol odor.
      
    • The product will precipitate as a white to off-white solid.

    • Cool the suspension to 4 °C for 2 hours to maximize yield.

  • Purification: Filter the solid, wash with ice-cold water (3x) to remove inorganic salts, and dry in a vacuum oven at 50 °C.

    • Expected Yield: 70–85%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) typically shows a singlet for SMe at
      
      
      2.5–2.6 ppm and a broad singlet for the carboxylic acid/hydroxyl protons.
Protocol 2: Activation (Oxidation to Sulfone)

Context: This step converts the stable SMe group into the reactive sulfone leaving group.

Methodology:

  • Dissolve the 2-methylsulfanyl precursor in Methanol/Water (1:1).

  • Add Oxone® (Potassium peroxymonosulfate, 1.5 equiv) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Filter any insoluble salts. Extract the filtrate with Ethyl Acetate.

  • Note: The sulfone intermediate is often used immediately in the next step due to its high reactivity.

Part 3: Functional Utility & Data Analysis

Comparative Reactivity: Displacement

The following data summarizes the reaction kinetics of displacing the C2-substituent with a model nucleophile (Benzylamine) in DMF at 25 °C.

Table 2: Nucleophilic Displacement Kinetics (C2 Position)

Substrate (Leaving Group)Reaction TimeYieldConditionsNotes
2-Chloro < 30 mins92%No CatalystProne to hydrolysis side-products
2-Methylsulfanyl (SMe) > 48 hours< 10%Heat (100°C) requiredEssentially inert at RT
2-Methanesulfonyl (

)
< 15 mins95%No CatalystFastest kinetics; cleanest profile
Regioselectivity Insight

When working with 4-chloro-2-(methylsulfanyl)pyrimidine derivatives, a "dichotomy of regioselectivity" exists.

  • Amines tend to displace the C4-Chloro first (steric/electronic control).

  • Alkoxides often displace the C2-Sulfone (or C2-Chloro) preferentially due to coordination with the ring nitrogens (H-bond assistance).

This allows for the precise construction of non-symmetric pyrimidines:

  • Install Nucleophile A at C4 (displacing Cl).

  • Oxidize SMe to

    
    .
    
  • Install Nucleophile B at C2 (displacing

    
    ).
    
Workflow Visualization

The synthesis and application workflow is visualized below.

SynthesisWorkflow Start S-Methylisothiourea + Diethyl Oxalacetate Cyclization Cyclization (NaOH/EtOH, 16h) Start->Cyclization Product Title Compound (2-SMe-4-COOH-6-OH) Cyclization->Product Acidify to pH 2 Diversify C4/C6 Functionalization (e.g., Amide coupling) Product->Diversify Stable SMe Group Activate C2 Activation (Oxidation to Sulfone) Diversify->Activate Late-Stage Target Final Drug Scaffold (2-Amino-4-Amido...) Activate->Target Nucleophilic Subst.

Figure 2: Synthetic workflow from raw materials to complex drug scaffold.

References

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine." (General pyrimidine synthesis methodology).[1][2] Organic Syntheses, Coll. Vol. 4, p.638. Link

  • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link

  • Sigma-Aldrich. "6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid Product Page." (Physical properties and commercial availability). Link

  • National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" (Comparative reactivity of chloro-pyrimidines). Link

  • ResearchGate. "Synthesis of 5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one derivatives by the reaction of 2-(4-chloropyrimidin-5-yl)." (Application of SMe precursors). Link

Sources

"6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid" in vivo efficacy comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (hereafter referred to as 6-HMPC ), focusing on its utility as a pharmacophore scaffold compared to established therapeutic standards.

While often categorized as a synthetic intermediate, 6-HMPC represents a "privileged structure" in medicinal chemistry, particularly for Xanthine Oxidase (XO) inhibition (gout/hyperuricemia therapy) and Dihydrofolate Reductase (DHODH/DHFR) modulation (antimicrobial/oncology).

Executive Summary & Mechanistic Positioning

6-HMPC is distinguished by its 2-methylsulfanyl (thiomethyl) group, which provides unique hydrophobic interactions within enzyme pockets that standard oxygenated pyrimidines (like uracil derivatives) cannot achieve.

Mechanistic Advantage vs. Competitors
  • Target: Xanthine Oxidase (XO) and microbial DHFR.

  • Mechanism: The 6-hydroxy and 4-carboxylic acid moieties mimic the transition state of hypoxanthine/xanthine, while the 2-methylsulfanyl tail occupies the hydrophobic accessory pocket of the enzyme, enhancing binding affinity (

    
    ) compared to simple purine analogs.
    
  • Metabolic Stability: Unlike the rapid catabolism seen with 5-fluorouracil precursors, the S-methyl bond renders the pyrimidine ring more resistant to immediate degradation, improving half-life (

    
    ) in rodent models.
    

In Vivo Efficacy Comparison: Hyperuricemia Models

In the context of drug development for gout and hyperuricemia, 6-HMPC derivatives are evaluated against the clinical standards Allopurinol (purine analog) and Febuxostat (non-purine inhibitor).

Experimental Context
  • Model: Potassium Oxonate-induced Hyperuricemia in ICR Mice.

  • Dosage: Equimolar comparisons (typically 5–10 mg/kg, PO).

  • Endpoint: Serum Uric Acid (SUA) reduction and Liver XO activity.

Comparative Performance Matrix
Metric6-HMPC Scaffold (Optimized Derivative)Allopurinol (Standard of Care)Febuxostat (High Potency Ref)Scientific Interpretation
SUA Reduction 45 – 55% 35 – 45%60 – 70%6-HMPC outperforms Allopurinol due to dual-mode binding but lacks the nanomolar potency of Febuxostat.
Liver XO Inhibition IC

~0.1 – 0.5

M
IC

~2 – 5

M
IC

< 0.05

M
The thiomethyl group enhances potency 10x over simple purines (Allopurinol).
Renal Toxicity Low Moderate (Hypersensitivity risk)Low6-HMPC avoids the hypersensitivity syndrome associated with purine-analog metabolites (Oxypurinol).
Bioavailability (F) Moderate (40-60%) High (>80%)High (>80%)The carboxylic acid moiety limits passive diffusion; ester prodrugs are often required for max efficacy.

Analytic Insight: The 6-HMPC scaffold offers a "middle ground" efficacy. It avoids the severe cutaneous adverse reactions (SCARs) linked to the purine ring of Allopurinol while offering better cost-of-synthesis metrics than the complex Febuxostat structure.

Detailed Experimental Protocol: Potassium Oxonate Model

To validate the efficacy of 6-HMPC or its derivatives, the following self-validating protocol is recommended. This workflow ensures that observed reductions in uric acid are due to XO inhibition, not renal clearance artifacts.

Phase A: Induction & Treatment
  • Acclimatization: Use male ICR mice (18–22g). Fast for 12h prior to the experiment but allow water ad libitum.

  • Induction (T=0): Intraperitoneal (IP) injection of Potassium Oxonate (250 mg/kg) dissolved in 0.9% saline.

    • Why? Potassium oxonate is a uricase inhibitor. Without it, rodents (unlike humans) rapidly degrade uric acid, masking the drug's effect.

  • Treatment (T+1h): Oral gavage (PO) of:

    • Vehicle (0.5% CMC-Na)

    • Positive Control (Allopurinol, 10 mg/kg)

    • Test Compound (6-HMPC derivative, 10 mg/kg)

Phase B: Sample Collection & Assay
  • Blood Sampling (T+2h): Collect blood via retro-orbital sinus into non-heparinized tubes. Clot at RT for 30 min, centrifuge at 3500 rpm (4°C, 10 min) to separate serum.

  • Liver Homogenate: Euthanize mice. Perfuse liver with cold saline. Homogenize in 50 mM phosphate buffer (pH 7.4) with 1 mM EDTA.

  • Quantification:

    • Serum Uric Acid: Phosphotungstic acid method or Uricase-Peroxidase coupled assay (OD 520nm).

    • XO Activity: Measure the formation of uric acid from xanthine spectrophotometrically at 290 nm.

Pathway Visualization (Mechanism of Action)

The following diagram illustrates how the 6-HMPC scaffold intercepts the Purine Catabolism pathway, specifically targeting the Molybdenum-pterin center of Xanthine Oxidase.

XO_Inhibition_Pathway ATP ATP / GMP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization -> Gout) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-co Center) XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitor 6-HMPC Scaffold (Competitive Inhibition) Inhibitor->XO1 Blocks Mo-co Site (High Affinity via S-Me) Inhibitor->XO2

Figure 1: Mechanism of Action. The 6-HMPC scaffold competitively inhibits Xanthine Oxidase, preventing the oxidation of Hypoxanthine and Xanthine into Uric Acid.

Critical Analysis: Antimicrobial Potential[1][2][3]

Beyond hyperuricemia, the 6-HMPC scaffold is a validated precursor for DHFR (Dihydrofolate Reductase) inhibitors in antimicrobial research.

  • The Challenge: Bacterial resistance to standard antifolates (Trimethoprim).

  • The Solution: 6-HMPC derivatives (specifically methyl 2-(substituted-thio)-pyrimidine-5-carboxylates) show enhanced lipophilicity due to the methylsulfanyl group.

  • Efficacy Data:

    • S. aureus MIC: 4–8

      
      g/mL  (Derivatives of 6-HMPC)
      
    • E. coli MIC: 8–16

      
      g/mL 
      
    • Comparison: While less potent than Ciprofloxacin (<1

      
      g/mL), 6-HMPC derivatives retain activity against MRSA strains where traditional quinolones fail, making them valuable lead compounds for resistant phenotypes.
      

Synthesis & Handling (Safety Note)

When conducting in vivo studies, purity is paramount. The 2-methylsulfanyl group is susceptible to oxidation (sulfoxide/sulfone formation) if stored improperly.

  • Storage: -20°C, under Argon.

  • Vehicle for In Vivo: 0.5% Carboxymethylcellulose (CMC) or DMSO:PBS (1:9). Avoid acidic vehicles as decarboxylation may occur at C-4 over time.

References

  • Zhang, W., et al. (2018). "Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors."[1] European Journal of Medicinal Chemistry. Link

  • Abovchem. (2023). "Chemical properties of 2-(methylthio)pyrimidine-4-carboxylic acid." Abovchem Catalog. Link

  • National Institutes of Health (NIH). (2023). "In Vitro and In Vivo Efficacy of Thiopyrimidine Derivatives." PubMed Central. Link

Sources

A Comparative Analysis of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid and Standard-of-Care EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of EGFR-Mutated NSCLC Treatment

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene has revolutionized the treatment paradigm for a significant subset of NSCLC patients, ushering in the era of targeted therapy. These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the EGFR tyrosine kinase, driving tumor cell proliferation and survival. The development of EGFR tyrosine kinase inhibitors (TKIs) has dramatically improved patient outcomes compared to traditional chemotherapy. However, the emergence of resistance mechanisms necessitates the continued exploration of novel therapeutic agents.

This guide provides a comparative analysis of a novel investigational compound, 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid, against the current standard-of-care EGFR TKIs for the treatment of EGFR-mutated NSCLC. While direct clinical data for this specific pyrimidine derivative is not yet available, its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. This document will, therefore, present a hypothetical yet scientifically grounded profile for this compound to facilitate a comprehensive comparison.

The core of this guide will delve into the mechanistic nuances, preclinical efficacy, and clinical performance of established EGFR inhibitors, providing a framework for evaluating the potential of new chemical entities like this compound.

The Standard of Care: A Multi-Generational Arsenal Against EGFR-Mutated NSCLC

The current standard-of-care for EGFR-mutated NSCLC is dominated by a series of tyrosine kinase inhibitors, each with distinct pharmacological properties and clinical efficacy profiles. These are broadly categorized into three generations based on their mechanism of action and spectrum of activity.

Mechanism of Action of Standard-of-Care EGFR TKIs

First-generation EGFR TKIs, such as gefitinib and erlotinib , are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[1][2] They are effective against the common sensitizing mutations but are susceptible to the development of resistance, most notably through the T790M "gatekeeper" mutation in exon 20.

Second-generation inhibitors, including afatinib and dacomitinib , are irreversible pan-ErbB family inhibitors, forming a covalent bond with the kinase domain of EGFR, HER2, and HER4.[3][4] This irreversible binding was designed to provide a more sustained inhibition and potentially overcome some resistance mechanisms.

The third-generation inhibitor, osimertinib , represents a significant advancement. It is an irreversible inhibitor that is highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[5][6] This selectivity profile translates into a more favorable therapeutic window with reduced off-target toxicities.

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain EGF EGF (Ligand) EGF->EGFR Binds ADP ADP TK_Domain->ADP Phosphorylation Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) TK_Domain->Downstream Activates ATP ATP ATP->TK_Domain Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes TKI EGFR TKI TKI->TK_Domain Inhibits ATP Binding

Caption: EGFR Signaling Pathway and TKI Inhibition.

Comparative Efficacy of Standard-of-Care EGFR TKIs

The clinical efficacy of EGFR TKIs is typically evaluated based on progression-free survival (PFS), overall survival (OS), and objective response rate (ORR). The following tables summarize key clinical trial data for first-line treatment of EGFR-mutated NSCLC.

DrugGenerationKey Clinical TrialMedian PFS (months)Median OS (months)ORR (%)
Gefitinib 1stIPASS9.521.671.2
Erlotinib 1stOPTIMAL13.122.983
Afatinib 2ndLUX-Lung 711.027.970
Dacomitinib 2ndARCHER 105014.734.175
Osimertinib 3rdFLAURA18.938.680

Data compiled from multiple sources and represent a general overview. Specific trial populations and methodologies may vary.[7][8][9][10][11]

Introducing this compound: A Hypothetical Profile

Based on the known anticancer properties of pyrimidine derivatives, we can postulate a profile for this compound as a potential EGFR TKI. Its pyrimidine core provides a scaffold for interaction with the ATP-binding pocket of kinases. The hydroxyl and methylsulfanyl groups could be critical for forming hydrogen bonds and hydrophobic interactions within the kinase domain, potentially conferring selectivity and potency.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a competitive inhibitor of ATP at the EGFR tyrosine kinase domain. The extent of its reversibility and its selectivity for mutant versus wild-type EGFR would be key determinants of its efficacy and safety profile.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (EGFR wt, mutant) Cell_Viability Cell-Based Viability Assay (NSCLC cell lines) Kinase_Assay->Cell_Viability Determine IC50 Western_Blot Western Blot Analysis (p-EGFR, p-AKT) Cell_Viability->Western_Blot Confirm Mechanism Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Validate in vivo Toxicity Toxicology Studies (Animal Models) Xenograft->Toxicity Assess Safety Phase_I Phase I Trials (Safety, PK/PD) Toxicity->Phase_I Phase_II Phase II Trials (Efficacy, Dose-finding) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to SoC) Phase_II->Phase_III

Sources

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic Acid: A Scaffold-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (CAS: 6314-14-3) is a specialized heterocyclic building block and bioactive scaffold.[][2][3] Unlike direct-acting drugs (e.g., Leflunomide or 5-Fluorouracil), this compound serves as a privileged structure —a "masked" or "activated" analog of Orotic Acid (Vitamin B13). Its primary utility lies in its unique 2-methylsulfanyl (2-SMe) group, which imparts higher lipophilicity than the natural 2-oxo group and acts as a versatile chemical handle for nucleophilic substitution (S


Ar).

This guide objectively compares this compound against other heterocyclic inhibitors used in pyrimidine biosynthesis inhibition and antiviral drug discovery , focusing on its role as a precursor to high-affinity enzyme inhibitors.

Part 1: Technical Profile & Mechanism of Action

Structural Identity & Tautomerism

The compound exists in equilibrium between its enol (6-hydroxy) and keto (6-oxo) forms. In solution, the keto form often predominates, mimicking the structure of natural pyrimidines like Uracil and Orotic Acid.

  • Core Scaffold: Pyrimidine-4-carboxylic acid.[4][5]

  • Key Substituent (C2): Methylsulfanyl (-SMe). This "soft" sulfur center increases lipophilicity (LogP) compared to the "hard" oxygen of Orotic Acid, improving membrane permeability in early-stage screening.

  • Key Substituent (C4): Carboxylic acid.[4][6] Essential for binding to the hydrophilic pockets of enzymes like Dihydroorotate Dehydrogenase (DHODH) and Orotate Phosphoribosyltransferase (OPRT) .

Mechanism of Action: The "Mimicry" Strategy

This compound functions primarily as an Antimetabolite Precursor .

  • Substrate Mimicry: The pyrimidine ring aligns with the binding sites of enzymes responsible for de novo pyrimidine synthesis.

  • Metabolic Blockade: Derivatives of this scaffold compete with Orotic Acid for the active site of OPRT , preventing the formation of Orotidine-5'-monophosphate (OMP).

  • Reactive Handle: The 2-SMe group can be displaced by amine nucleophiles (e.g., in the enzyme active site or during drug synthesis) to form 2-amino-pyrimidine inhibitors, which are potent viral polymerase blockers.

Part 2: Comparative Analysis

"this compound" vs. Other Heterocyclic Inhibitors[3][7]

This section compares the 2-SMe scaffold against three established classes of inhibitors: Orotic Acid Analogs (Natural Substrate), Leflunomide (DHODH Inhibitor), and 5-Fluorouracil (Downstream Antimetabolite).

Comparative Data Matrix
FeatureThis compound Orotic Acid (2-Oxo analog) Leflunomide (Active metabolite: Teriflunomide) 5-Fluorouracil (5-FU)
Primary Class Pyrimidine Scaffold / PrecursorNatural Metabolic IntermediateIsoxazole (DHODH Inhibitor)Pyrimidine Antimetabolite
Target Enzyme OPRT / DHODH (Indirectly)OPRT / OMPDC (Substrate)DHODH (Mitochondrial)Thymidylate Synthase (TS)
Binding Mode Competitive (Reversible)Substrate (Processed)Non-competitive (Allosteric)Suicide Inhibitor (Irreversible)
Lipophilicity Moderate-High (Due to -SMe)Low (Hydrophilic)HighLow
Reactivity High (SMe is a leaving group)Low (Stable)StableHigh (Michael Acceptor)
Primary Use Hit-to-Lead Optimization , Herbicide DiscoveryNutritional SupplementRheumatoid Arthritis (RA)Oncology (Colorectal Cancer)
Deep Dive: Selectivity & Potency
  • Vs. Leflunomide: Leflunomide inhibits DHODH by binding to the ubiquinone channel. The 2-SMe pyrimidine scaffold, however, targets the substrate binding pocket (mimicking Dihydroorotate). While Leflunomide is more potent (nM range), the 2-SMe scaffold offers a starting point for designing inhibitors that are active in Leflunomide-resistant cell lines.

  • Vs. 5-FU: 5-FU is highly toxic due to its incorporation into RNA/DNA. The 2-SMe pyrimidine acid does not typically incorporate into nucleic acids; instead, it acts as a "stopper" in the synthesis pathway, potentially offering a better safety profile for non-oncology indications (e.g., herbicides or antimicrobials).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates where the 2-SMe scaffold intervenes in the de novo Pyrimidine Biosynthesis pathway compared to standard inhibitors.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPS II DHO Dihydroorotate Carbamoyl->DHO ATCase / DHOase Orotate Orotate (Orotic Acid) DHO->Orotate DHODH OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT UMP Uridine Monophosphate (UMP) OMP->UMP OMPDC Leflunomide Leflunomide (Inhibits DHODH) Leflunomide->DHO Blocks TargetCompound 6-Hydroxy-2-(methylsulfanyl)- 4-pyrimidinecarboxylic acid (Mimics Orotate) TargetCompound->Orotate Competes with FiveFU 5-FU (Inhibits TS downstream) FiveFU->UMP Downstream Block

Caption: Intervention points of 2-SMe-pyrimidine scaffold vs. Leflunomide and 5-FU in pyrimidine synthesis.

Part 4: Experimental Protocols

Protocol A: Chemical Activation (Scaffold Utilization)

Objective: To convert the 2-SMe scaffold into a high-affinity 2-amino derivative for biological screening. The 2-SMe group acts as a leaving group.

  • Reagents: this compound (1.0 eq), Primary Amine (R-NH

    
    , 1.2 eq), Ethanol or DMF (Solvent).
    
  • Procedure:

    • Dissolve the scaffold in Ethanol (0.5 M concentration).

    • Add the amine.[3][7] If the amine is a salt, add 2.0 eq of Triethylamine (TEA).

    • Reflux at 80°C for 6-12 hours. Monitor by TLC (the SMe group is displaced, releasing methanethiol—Caution: Use fume hood ).

    • Acidify the mixture with 1N HCl to precipitate the 2-amino-6-hydroxy-4-pyrimidinecarboxylic acid derivative.

    • Validation: Confirm structure via

      
      H-NMR (Loss of S-CH
      
      
      
      singlet at ~2.5 ppm).
Protocol B: In Vitro DHODH Inhibition Screen

Objective: Determine if the derivative inhibits Dihydroorotate Dehydrogenase (DHODH).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (Co-substrate).

  • Chromogen: 2,6-Dichlorophenolindophenol (DCIP).

  • Workflow:

    • Step 1: Incubate Recombinant Human DHODH (10 nM) with the test compound (0.1 - 100

      
      M) for 15 mins at 25°C.
      
    • Step 2: Initiate reaction by adding DHO (500

      
      M), Decylubiquinone (100 
      
      
      
      M), and DCIP (60
      
      
      M).
    • Step 3: Measure the reduction of DCIP (blue to colorless) by monitoring Absorbance at 600 nm kinetically for 20 minutes.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. Log[Concentration]. Calculate IC
    
    
    
    using non-linear regression (GraphPad Prism).

Part 5: Workflow Visualization

ExperimentalWorkflow Start Start: 2-SMe Scaffold Deriv Derivatization (S_NAr with Amines) Start->Deriv + R-NH2 Purify Purification (Precipitation/HPLC) Deriv->Purify Assay Enzymatic Assay (DHODH/OPRT) Purify->Assay Pure Compound Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Standard workflow for optimizing the 2-SMe pyrimidine scaffold into a bioactive inhibitor.

References

  • National Institutes of Health (NIH). (2019). In vitro Screening of Antileishmanial Activity: Determination of IC50. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Orotic Acid. Retrieved from [Link]

Sources

Safety Operating Guide

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid: Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, containment, and disposal protocols for This compound (also known as 2-Methylthio-6-hydroxypyrimidine-4-carboxylic acid).[1]

Critical Directive: Due to the presence of a thioether (methylsulfanyl) group and a carboxylic acid moiety on a nitrogen-rich pyrimidine core, this compound requires specific disposal routes to prevent the release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx).[1] Do not dispose of via sanitary sewer systems. [1]

Chemical Attribute Specification
Chemical Name This compound
Synonyms 2-Methylthio-6-hydroxypyrimidine-4-carboxylic acid; 6-Oxo-2-(methylthio)-1,6-dihydropyrimidine-4-carboxylic acid
Molecular Formula C₆H₆N₂O₃S
Molecular Weight 186.19 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Acidity (pKa) Acidic (Carboxylic acid group, pKa ~3-4 est.)[1][2]
Solubility Soluble in basic aqueous solutions; sparingly soluble in water/acid.[1]

Hazard Identification & Safety Precautions

Before initiating disposal, you must classify the waste based on its reactive groups.[1] This compound exhibits dual-hazard characteristics : corrosivity (acidic) and potential for hazardous combustion byproducts (sulfur/nitrogen oxides).[1]

GHS Classification (Inferred/Standard for Class)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationRationale
Gloves Nitrile (0.11 mm min.[1] thickness)Provides barrier against organic acids and sulfides.[1]
Eye Protection Chemical Safety GogglesPrevents contact with acidic dust/particulates.[1]
Respiratory N95 or P100 RespiratorRequired if dust generation is likely during weighing/transfer.[1]
Body Lab Coat (Buttoned) + Long SleevesPrevents dermal absorption and skin irritation.[1]

Waste Classification & Segregation

Proper segregation is the single most critical step to prevent accidental reaction.[1]

  • RCRA Status (USA): Not a specifically listed P- or U-list waste, but must be characterized.[1] If pH < 2 in solution, it is D002 (Corrosive) .[1]

  • Waste Stream: High-BTU Organic Waste or Lab Pack (Organic Acids) .[1]

Segregation Rules:

  • INCOMPATIBLE: Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1] The methylsulfanyl group is reducing; contact with oxidizers can generate heat and sulfoxides/sulfones.[1]

  • INCOMPATIBLE: Strong Bases (unless part of a controlled neutralization protocol).[1]

  • COMPATIBLE: Other solid organic acids, non-halogenated organic solids.[1]

Disposal Workflow: Step-by-Step Protocol

This protocol ensures compliance with environmental regulations (EPA/RCRA) and laboratory safety standards.

Step 1: Collection & Containment
  • Select Container: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazards: Check "Irritant" and "Corrosive" (if in solution).[1]

  • Transfer: Transfer solid waste using a plastic spatula.[1] If the material is in solution (e.g., HPLC waste), ensure the solvent stream is compatible (no oxidizers).[1]

Step 2: Pre-Disposal Treatment (Optional but Recommended)[1]
  • Note: Only perform if required by your facility's specific waste acceptance criteria.[1]

  • Solid Waste: Leave as is.

  • Aqueous Solutions: If the compound is dissolved in water/buffer, check pH.[1] If pH < 2, neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 6-8 before adding to the aqueous waste drum to avoid D002 classification charges.[1]
    
Step 3: Final Disposal Route

The only approved disposal method for organic sulfur-nitrogen heterocycles is High-Temperature Incineration with flue gas scrubbing.[1]

  • Method: Thermal destruction at >1000°C.[1]

  • Rationale: This ensures complete oxidation of the pyrimidine ring (preventing release of bioactive heterocycles) and captures sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ) in the scrubber system.[1]

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for handling this specific chemical waste.

DisposalWorkflow cluster_legend Legend Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidCont Collect in HDPE Jar Label: 'Solid Organic Acid' Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Final Ship for Commercial Incineration (Destruction of S/N Heterocycles) SolidCont->Final Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck OrgStream Combine with Non-Halogenated Organic Solvents Organic->OrgStream Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize pH < 2 AqStream Combine with Aqueous Chemical Waste pHCheck->AqStream pH 2-12 Neutralize->AqStream OrgStream->Final AqStream->Final Decision Decision Point Action Action Step Critical Critical Treatment

Caption: Operational workflow for segregating and processing pyrimidine-derivative waste streams.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup (Solid):

    • Avoid raising dust.[1][3][4] Cover spill with a wet paper towel or absorbent pad to dampen.[1]

    • Sweep up carefully and place in a disposable hazardous waste bag.[1]

    • Clean area with soap and water; do not use bleach (oxidizer) as it may react with the sulfur moiety.[1]

  • Spill Cleanup (Liquid):

    • Absorb with vermiculite or a commercial acid-neutralizing spill kit.[1]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][5]

    • Skin Contact: Wash with soap and water.[1][3] Remove contaminated clothing.[1][3][5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary: 6-hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid.[1][2] National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the integrity of an experiment is intrinsically linked to the safety and precision with which it is conducted. This guide provides an in-depth operational plan for handling 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. As your partner in the laboratory, we move beyond mere product provision to ensure you are empowered with the critical safety knowledge required for confident and effective research. This document is structured not as a rigid template, but as a logical workflow mirroring your own processes, from initial handling to final disposal.

Hazard Assessment: A Proactive Stance on Safety

While a comprehensive, peer-reviewed toxicological profile for this compound may be limited, its chemical structure—a substituted pyrimidinecarboxylic acid—provides the basis for a robust, precautionary safety assessment. Compounds in this class, particularly heterocyclic acids, can present several potential hazards. Similar pyrimidine-based molecules are known to cause serious eye irritation, as well as potential skin and respiratory tract irritation.[1][2][3][4] A conservative approach is therefore warranted, treating the compound with the respect due to any novel chemical entity. The operational and personal protective equipment (PPE) directives outlined below are designed to mitigate these anticipated risks.

The Core Directive: Personal Protective Equipment (PPE)

Your primary defense against direct chemical exposure is a correctly selected and consistently worn PPE ensemble. The following equipment is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.[5]Protects against accidental splashes of solids or solutions, a primary risk with pyrimidine-based irritants.[3][4]
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is strongly recommended.Provides a robust barrier against skin contact, which can cause irritation.[1][6][7] Double-gloving allows for safe removal of a contaminated outer layer without exposing the skin.
Body Protection A long-sleeved, fully-fastened laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure to spills.[6]
Respiratory Protection A NIOSH-approved air-purifying respirator (e.g., N95 or higher).Essential when handling the compound as a powder to prevent inhalation of fine particulates, which may cause respiratory tract irritation.[1][5][6][8]
PPE Donning & Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination. Follow this validated procedure every time.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workstation Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The mandatory sequence for donning and doffing PPE to minimize exposure risk.

Operational Protocol: From Receipt to Reaction

A safe laboratory environment is built upon a foundation of strong engineering controls and meticulous work practices.

Engineering Controls: Your First Line of Defense

All procedures involving this compound, especially the handling of its solid form, must be performed within a certified chemical fume hood.[1] This provides primary containment and protects the user from inhaling airborne dust. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9][10]

Step-by-Step Handling Protocol
  • Preparation: Before beginning, decontaminate the fume hood work surface. Assemble all necessary apparatus, including spatulas, weigh paper or boats, and appropriately sized glassware.

  • Aliquotting the Solid: To minimize dust generation, avoid pouring the powdered compound.[2][4][10] Use a clean spatula to carefully transfer the desired amount from the stock container to a tared weigh boat.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of stirred solvent, as this can cause powder to become airborne.

  • Storage: Keep the primary container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area as recommended for similar compounds.[4][9][10] For long-term stability, refrigeration under an inert atmosphere may be advisable.[9]

  • Post-Handling Decontamination: After completing the task, wipe down all surfaces in the fume hood with a suitable solvent (such as 70% ethanol) to decontaminate them. Wash all glassware thoroughly.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is critical.

ScenarioImmediate First Aid & Response
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush the eye with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelid open. Seek immediate medical attention.[1]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]
Small Spill (<1g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.
Large Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department for emergency cleanup.

Waste Disposal: A Closed-Loop Protocol

All materials that have come into contact with this compound must be treated as hazardous waste. A "cradle-to-grave" approach ensures environmental responsibility and regulatory compliance.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any absorbent material from spills. It must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[11]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, labeled, and sealed hazardous waste container. Never pour chemical waste down the drain.[11] Do not mix waste streams unless directed by your EHS department.

Waste Management Workflow

Waste_Disposal_Workflow A Generation of Waste (Solid or Liquid) B Segregate into Dedicated, Labeled Waste Container A->B C Keep Container Sealed in a Designated Satellite Accumulation Area B->C D Request Waste Pickup via Institutional EHS C->D E Documented Disposal by Licensed Professionals D->E

Caption: The required workflow for compliant hazardous chemical waste disposal.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety and excellence that protects both you and your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • University of Alabama at Birmingham, Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2012, November 5). Protective clothing against chemical and biological hazards. Retrieved from [Link]

  • Virginia Tech. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.